molecular formula C9H16O2 B15378873 4-Hexyloxetan-2-one

4-Hexyloxetan-2-one

Cat. No.: B15378873
M. Wt: 156.22 g/mol
InChI Key: KOQFIIJKIQROOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexyloxetan-2-one is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-hexyloxetan-2-one

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-7-9(10)11-8/h8H,2-7H2,1H3

InChI Key

KOQFIIJKIQROOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=O)O1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Alkyloxetan-2-ones: A Case Study of 4-Methyloxetan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

As extensive research for the specific compound "4-Hexyloxetan-2-one" yielded no distinct data, this technical guide has been developed based on a representative and well-characterized analogous compound: 4-Methyloxetan-2-one (also known as β-butyrolactone). The principles, analytical data, and experimental methodologies detailed herein are characteristic of 4-alkyloxetan-2-ones and provide a foundational understanding for researchers, scientists, and drug development professionals working with this class of β-lactones.

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lactones, or oxetan-2-ones, are a class of four-membered cyclic esters that have garnered significant interest in the scientific community. Their strained ring system imparts a unique reactivity, making them valuable synthetic intermediates and conferring a range of biological activities.[1] Many natural products feature the β-lactone motif and exhibit potent bioactivities, including antibiotic and anticancer properties.[1] This guide focuses on the chemical structure, analysis, and synthesis of 4-alkyloxetan-2-ones, using 4-methyloxetan-2-one as a primary example to illustrate the core characteristics of this compound class.

Chemical Structure and Properties

The fundamental structure of a 4-alkyloxetan-2-one consists of a four-membered ring containing an ester functional group, with an alkyl substituent at the 4-position.

Table 1: General Properties of 4-Methyloxetan-2-one

PropertyValueReference
IUPAC Name 4-methyloxetan-2-one[2]
Synonyms β-Butyrolactone, 3-Hydroxybutanoic acid β-lactone[2][3]
CAS Number 3068-88-0[2][3]
Molecular Formula C4H6O2[2][3]
Molecular Weight 86.09 g/mol [3][4]
Appearance Colorless liquid
Boiling Point 163-165 °C
Density 1.056 g/mL at 25 °C

Spectroscopic and Analytical Data

The structural elucidation of 4-alkyloxetan-2-ones relies on a combination of spectroscopic techniques. The data presented below is for the representative compound, 4-methyloxetan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of β-lactones.

Table 2: 1H NMR Spectroscopic Data for 4-Methyloxetan-2-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
~4.3Multiplet1HCH at C4[5]
~3.6Multiplet2HCH2 at C3[5]
~1.5Doublet3HCH3 at C4

Table 3: 13C NMR Spectroscopic Data for 4-Methyloxetan-2-one

Chemical Shift (δ) ppmAssignmentReference
~170C=O (C2)[6]
~70CH (C4)[6]
~45CH2 (C3)[6]
~20CH3[6]
Infrared (IR) Spectroscopy

The IR spectrum of a β-lactone is characterized by a strong absorption band for the carbonyl group at a higher wavenumber than that of less strained esters, a direct consequence of the ring strain.

Table 4: Key IR Absorption Bands for 4-Methyloxetan-2-one

Wavenumber (cm-1)IntensityAssignmentReference
~1840StrongC=O stretch (lactone)[7]
~1270 - 1050StrongC-O-C stretch[8]
~2980 - 2850MediumC-H stretch (aliphatic)[9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for 4-Methyloxetan-2-one

m/zRelative IntensityAssignmentReference
86Moderate[M]+ (Molecular ion)[2]
42High[C2H2O]+[2]
43Moderate[C2H3O]+[2]

Experimental Protocols: Synthesis of 4-Alkyloxetan-2-ones

A common and effective method for the synthesis of 4-alkyloxetan-2-ones is the intramolecular cyclization of a corresponding 3-hydroxycarboxylic acid.

General Synthesis of 4-Alkyloxetan-2-ones via Intramolecular Cyclization

Objective: To synthesize a 4-alkyloxetan-2-one from a 3-hydroxycarboxylic acid precursor.

Materials:

  • 3-Hydroxyalkanoic acid

  • Benzenesulfonyl chloride

  • Pyridine

  • Diethyl ether

  • Sodium bicarbonate (aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the 3-hydroxyalkanoic acid in pyridine at 0 °C.

  • Slowly add benzenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Quench the reaction by adding cold aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the desired 4-alkyloxetan-2-one.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification cluster_product Product 3-Hydroxyalkanoic_Acid 3-Hydroxyalkanoic Acid Mixing Mix at 0 °C 3-Hydroxyalkanoic_Acid->Mixing Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Mixing Pyridine Pyridine (Base) Pyridine->Mixing Stirring Stir at Room Temp Mixing->Stirring Quenching Quench with NaHCO3 Stirring->Quenching Extraction Extract with Et2O Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Purification Distillation / Chromatography Drying->Purification 4-Alkyloxetan-2-one 4-Alkyloxetan-2-one Purification->4-Alkyloxetan-2-one

Caption: General workflow for the synthesis of 4-alkyloxetan-2-ones.

Biological Activity and Signaling Pathways

β-Lactones are known for their diverse biological activities, which are often attributed to their ability to act as electrophiles and acylate biological nucleophiles, such as the serine residues in enzymes.

  • Antibiotic Activity: Some β-lactones exhibit antibiotic properties by inhibiting bacterial enzymes.[10]

  • Enzyme Inhibition: They are known inhibitors of various enzymes, including serine hydrolases and lipases, which are targets for drugs treating conditions like cancer, obesity, and diabetes.[10]

  • Antitumor Activity: Certain β-lactone-containing natural products have demonstrated potent antitumor activities.[1]

The mechanism of action often involves the nucleophilic attack of a key amino acid residue in the active site of a target enzyme on the carbonyl carbon of the β-lactone, leading to the opening of the strained ring and covalent modification of the enzyme.

G Beta-Lactone 4-Alkyloxetan-2-one (β-Lactone) Nucleophilic_Attack Nucleophilic Attack by Serine Residue Beta-Lactone->Nucleophilic_Attack Target_Enzyme Target Enzyme (e.g., Serine Hydrolase) Target_Enzyme->Nucleophilic_Attack Ring_Opening Ring Opening of β-Lactone Nucleophilic_Attack->Ring_Opening Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Ring_Opening->Covalent_Adduct Enzyme_Inhibition Enzyme Inhibition Covalent_Adduct->Enzyme_Inhibition Biological_Effect Biological Effect (e.g., Antibiotic, Anticancer) Enzyme_Inhibition->Biological_Effect

Caption: Proposed mechanism of enzyme inhibition by 4-alkyloxetan-2-ones.

Conclusion

References

An In-depth Technical Guide to 4-Hexyloxetan-2-one: Synthesis, Properties, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, a specific CAS number and dedicated experimental literature for "4-Hexyloxetan-2-one" are not found in public chemical databases. This guide is therefore based on established synthetic methodologies and spectroscopic data for the broader class of 4-alkyl-substituted oxetan-2-ones (β-lactones). The information provided herein is intended to serve as a foundational resource for the synthesis and characterization of this compound.

Identifiers and Chemical Structure

While a specific CAS number for this compound is not available, its chemical structure and identifiers can be inferred.

IdentifierValue
IUPAC Name This compound
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Canonical SMILES CCCCCCC1CC(=O)O1
InChI InChI=1S/C9H16O2/c1-2-3-4-5-6-8-7-9(10)11-8/h8H,2-7H2,1H3
InChIKey (To be generated upon synthesis and registration)

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for the formation of β-lactones. The most prominent and versatile method is the [2+2] cycloaddition of a ketene with an aldehyde.

[2+2] Cycloaddition of Hexanal and Ketene

This is a highly effective method for constructing the β-lactone ring with control over stereochemistry. The reaction involves the cycloaddition of a ketene (or a ketene equivalent) with hexanal. Chiral catalysts can be employed to achieve high enantioselectivity.

This protocol is adapted from the general procedure for the N-heterocyclic carbene (NHC)-catalyzed cycloaddition of ketenes with aldehydes.

Materials:

  • Hexanal

  • Acetyl chloride (or other ketene precursor)

  • Triethylamine

  • Chiral N-heterocyclic carbene (NHC) catalyst (e.g., a derivative of 1,2,4-triazol-5-ylidene)

  • Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A flame-dried reaction flask is charged with the chiral NHC catalyst under an inert atmosphere.

  • Anhydrous solvent is added, followed by the addition of hexanal.

  • The solution is cooled to the desired temperature (e.g., -78 °C to 0 °C) to control selectivity.

  • A solution of acetyl chloride and triethylamine in the anhydrous solvent is added dropwise to the reaction mixture over a period of time. This in-situ generation of ketene is crucial for controlling its concentration.

  • The reaction is stirred at the low temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data from Analogous Reactions:

The following table summarizes typical yields and enantioselectivities achieved in the NHC-catalyzed synthesis of β-lactones from various aldehydes and ketenes, which can be expected to be similar for the synthesis of this compound.

AldehydeKetene PrecursorCatalystYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeAcetyl chlorideTriazolium salt85-9590-99
CinnamaldehydePropionyl chlorideImidazolium salt70-8085-95
Aliphatic AldehydesAcetyl chlorideTriazolium salt60-8080-95
Synthesis via Intramolecular Cyclization of a β-Hydroxy Acid

This classical approach involves the formation of a β-hydroxy acid followed by cyclization to the β-lactone.

Step 1: Synthesis of 3-Hydroxy-nonanoic acid

  • A Reformatsky reaction between heptanal and ethyl bromoacetate can be performed to yield ethyl 3-hydroxynonanoate.

  • Subsequent hydrolysis of the ester under basic or acidic conditions will yield 3-hydroxy-nonanoic acid.

Step 2: Cyclization to this compound

  • The 3-hydroxy-nonanoic acid is dissolved in an appropriate solvent (e.g., pyridine).

  • A dehydrating agent, such as benzenesulfonyl chloride, is added at a low temperature (e.g., 0 °C).

  • The reaction mixture is stirred until the cyclization is complete.

  • The product is worked up by extraction and purified by chromatography.

Signaling Pathways and Experimental Workflows (Diagrams)

As "this compound" is not a known bioactive molecule with established signaling pathways, the following diagrams illustrate the proposed synthetic workflows.

Synthesis_of_4_Hexyloxetan_2_one Hexanal Hexanal Intermediate Catalyst-Substrate Complex Hexanal->Intermediate Coordination Ketene Ketene (from Acetyl Chloride) Ketene->Intermediate Nucleophilic Attack NHC Chiral NHC Catalyst NHC->Intermediate Product This compound Intermediate->Product [2+2] Cycloaddition & Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric synthesis of this compound.

Intramolecular_Cyclization_Workflow Start Heptanal + Ethyl Bromoacetate Step1 Reformatsky Reaction Start->Step1 Intermediate1 Ethyl 3-hydroxynonanoate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 3-Hydroxy-nonanoic acid Step2->Intermediate2 Step3 Cyclization (e.g., Benzenesulfonyl chloride) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the synthesis of this compound via intramolecular cyclization.

Expected Spectroscopic Data

Based on the known spectral data for β-propiolactone and its derivatives, the following are the expected spectroscopic characteristics for this compound.

1H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.8m1HH at C4 (methine proton adjacent to the ring oxygen)
~ 3.0 - 3.5m2HH at C3 (methylene protons adjacent to the carbonyl group)
~ 1.2 - 1.8m10HMethylene protons of the hexyl chain
~ 0.9t3HMethyl protons of the hexyl chain
13C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 170 - 175C=O (carbonyl carbon)
~ 70 - 75C4 (methine carbon attached to oxygen)
~ 40 - 45C3 (methylene carbon adjacent to carbonyl)
~ 22 - 35Carbons of the hexyl chain
~ 14Methyl carbon of the hexyl chain
Infrared (IR) Spectroscopy
Wavenumber (cm-1)Assignment
~ 1820 - 1840C=O stretch (characteristic for strained β-lactone ring)
~ 2850 - 2960C-H stretch (aliphatic)
~ 1100 - 1200C-O stretch

Potential Applications in Drug Development

β-Lactones are valuable intermediates in organic synthesis and have been utilized as building blocks for the synthesis of various biologically active molecules. The strained four-membered ring of this compound makes it susceptible to ring-opening reactions by a variety of nucleophiles, providing access to a range of functionalized β-hydroxy acid derivatives. These derivatives can be precursors to:

  • Polyketide natural products: Many complex natural products with therapeutic properties contain β-hydroxy acid motifs.

  • Novel polymers: Ring-opening polymerization of β-lactones can lead to biodegradable polyesters with potential applications in drug delivery and medical implants.

  • Chiral synthons: Enantiomerically pure this compound can serve as a valuable chiral building block in the synthesis of complex target molecules.

This technical guide provides a comprehensive overview of the potential synthesis, characterization, and applications of this compound, based on the current understanding of β-lactone chemistry. Further experimental work is required to establish the specific properties and optimal synthetic routes for this particular compound.

The Discovery and Origin of the 4-Hexyloxetan-2-one Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hexyloxetan-2-one moiety, a key structural feature of the potent pancreatic lipase inhibitor Orlistat (Xenical®, Alli®), represents a significant discovery in the field of anti-obesity therapeutics. This technical guide provides an in-depth exploration of the origins of this β-lactone core, from its natural product roots to its chemical synthesis and biological mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

The journey of the this compound core begins with the discovery of Lipstatin , a natural product isolated from the fermentation broth of the bacterium Streptomyces toxytricini. Lipstatin was identified as a potent and irreversible inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats. Its structure was elucidated to contain a unique β-lactone ring, which is crucial for its inhibitory activity. Orlistat, the saturated derivative of Lipstatin, was later developed due to its improved stability and has become a widely used therapeutic agent for weight management.

Natural Origin and Biosynthesis

The biosynthesis of the β-lactone core of Lipstatin in Streptomyces toxytricini is a complex process involving the condensation of two fatty acid precursors. The carbon skeleton is formed via a Claisen condensation of octanoic acid and tetradeca-5,8-dienoic acid. A six-gene operon, designated lst, has been identified as essential for Lipstatin biosynthesis. This operon encodes for enzymes such as β-ketoacyl-acyl carrier protein synthase III homologues and an acyl-CoA synthetase, which are responsible for generating the α-branched 3,5-dihydroxy fatty acid backbone. The formation of the β-lactone ring is facilitated by the reduction of a β-keto group by a 3β-hydroxysteroid dehydrogenase homologue (LstD), followed by a spontaneous intramolecular cyclization.

Biosynthetic Pathway of Lipstatin

Lipstatin_Biosynthesis cluster_precursors Fatty Acid Precursors cluster_activation Activation & Condensation cluster_modification Backbone Modification & Cyclization cluster_final_step Final Assembly Linoleic_acid Linoleic acid LstC LstC (Acyl-CoA Synthetase) Linoleic_acid->LstC Activation Octanoic_acid Octanoic acid ACCase ACCase Complex Octanoic_acid->ACCase Activation Claisen_Condensation Claisen Condensation LstC->Claisen_Condensation LstA_LstB LstA, LstB (FabH Homologues) ACCase->LstA_LstB LstA_LstB->Claisen_Condensation Intermediate α-branched 3,5-dihydroxy fatty acid backbone Claisen_Condensation->Intermediate LstD LstD (3β-hydroxysteroid dehydrogenase homologue) Intermediate->LstD Reduction Beta_lactone_formation β-lactone ring formation (spontaneous cyclization) LstD->Beta_lactone_formation Lipstatin_backbone Lipstatin Backbone (β-lactone core) Beta_lactone_formation->Lipstatin_backbone Esterification Esterification Lipstatin_backbone->Esterification L_leucine L-leucine LstE_LstF LstE (NRPS) LstF (Formyltransferase) L_leucine->LstE_LstF Modification N_formyl_L_leucine N-formyl-L-leucine LstE_LstF->N_formyl_L_leucine N_formyl_L_leucine->Esterification Lipstatin Lipstatin Esterification->Lipstatin

Caption: Biosynthetic pathway of Lipstatin in Streptomyces toxytricini.

Chemical Synthesis of the Oxetan-2-one Core

The chemical synthesis of Orlistat and its β-lactone core has been a subject of extensive research, leading to various synthetic strategies. One of the notable methods is the tandem Mukaiyama aldol-lactonization (TMAL) process. This highly diastereoselective reaction provides an efficient route to trans-1,2-disubstituted β-lactones. The reaction involves the ZnCl₂-mediated reaction of an aldehyde with a thiopyridyl ketene acetal. Mechanistic studies suggest a concerted but asynchronous transition state for this process.

Representative Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate & Final Product Aldehyde (R)-3-(tert-butyldimethylsilyloxy) tetradecanal TMAL Tandem Mukaiyama Aldol-Lactonization Aldehyde->TMAL Ketene_Acetal 1-(tert-butyldimethylsilyloxy)-1- (2-pyridylthio)oct-1-ene Ketene_Acetal->TMAL Lewis_Acid Lewis Acid (e.g., ZnCl₂) Lewis_Acid->TMAL Beta_lactone (3S,4S)-3-hexyl-4-((R)-2- (tert-butyldimethylsilyloxy)tridecyl) oxetan-2-one TMAL->Beta_lactone Deprotection Deprotection Beta_lactone->Deprotection Final_Intermediate (3S,4S)-3-hexyl-4-((R)-2- hydroxytridecyl)oxetan-2-one Deprotection->Final_Intermediate

Caption: A representative workflow for the chemical synthesis of the Orlistat β-lactone core.

Mechanism of Action: Pancreatic Lipase Inhibition

The therapeutic effect of Orlistat is derived from its ability to inhibit pancreatic and gastric lipases in the gastrointestinal tract. The β-lactone ring of Orlistat is highly reactive and acts as the pharmacophore. It forms a covalent bond with the active site serine residue of these lipases, effectively inactivating them. This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols. Consequently, the absorption of dietary fat is reduced by approximately 30%, leading to a caloric deficit and subsequent weight loss.

Signaling Pathway of Pancreatic Lipase Inhibition by Orlistat

Lipase_Inhibition Dietary_Fat Dietary Fat (Triglycerides) Hydrolysis Hydrolysis Dietary_Fat->Hydrolysis Excretion Excretion Dietary_Fat->Excretion Pancreatic_Lipase Pancreatic Lipase (Active Site Serine) Inactive_Complex Inactive Covalent Enzyme-Inhibitor Complex Pancreatic_Lipase->Inactive_Complex Pancreatic_Lipase->Hydrolysis Orlistat Orlistat (β-lactone ring) Orlistat->Inactive_Complex Covalent Bonding Fatty_Acids Free Fatty Acids & Monoglycerides Hydrolysis->Fatty_Acids Hydrolysis->Excretion Inhibited by Orlistat Absorption Absorption in Small Intestine Fatty_Acids->Absorption

Caption: Mechanism of pancreatic lipase inhibition by Orlistat.

Quantitative Data Summary

The following tables summarize key quantitative data related to the production, activity, and clinical efficacy of Lipstatin and Orlistat.

Table 1: Production and Activity of Lipstatin and Orlistat

ParameterValueReference
Lipstatin Production
S. toxytricini Fermentation Yield (Optimized)5.886 mg/g
Lipase Inhibition
Lipstatin IC₅₀ (Pancreatic Lipase)0.14 µM
Orlistat Inhibition of Fat Absorption~30%
Physicochemical Properties of a Key Intermediate *
Molecular FormulaC₂₂H₄₂O₃
Molecular Weight354.57 g/mol
Melting Point61.4 - 63.3 °C

*Data for (3S,4S)-3-Hexyl-4-[(2R)-2-hydroxytridecyl]-2-oxetanone, a key intermediate in Orlistat synthesis.

Table 2: Summary of Clinical Trial Data for Orlistat (120 mg three times daily)

OutcomeOrlistat GroupPlacebo GroupP-valueReference
Weight Loss (1 Year)
Mean Weight Loss10.2% (10.3 kg)6.1% (6.1 kg)<0.001
Patients with ≥5% Weight Loss32.7%13.0%<0.0001
Patients with ≥10% Weight Loss10.2%3.7%<0.001
Weight Regain (Year 2)
Weight

An In-depth Technical Guide to the Mechanism of Action of 4-Hexyloxetan-2-one as a Beta-Lactone Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-hexyloxetan-2-one and its analogues, a class of beta-lactones that function as potent inhibitors of lipases. The primary focus is on their role in the inhibition of gastric and pancreatic lipases, with Orlistat, a derivative of lipstatin, serving as the principal example. Orlistat is a well-established anti-obesity therapeutic that contains the core hexyl-substituted oxetan-2-one structure.[1][2][3] This document details the molecular interactions, quantitative inhibitory data, relevant experimental protocols, and the broader biological implications of this class of compounds.

Introduction to Beta-Lactones as Lipase Inhibitors

Beta-lactones are a class of four-membered cyclic esters that exhibit significant biological activity.[4][5] Several natural products containing a beta-lactone ring are known to be potent enzyme inhibitors.[4][5] One of the most clinically significant applications of beta-lactones is the inhibition of lipases, enzymes crucial for the digestion of dietary fats.[2][6]

Lipstatin, a natural product isolated from Streptomyces toxytricini, and its hydrogenated derivative, Orlistat (tetrahydrolipstatin), are prominent examples of beta-lactone lipase inhibitors.[2][4][5] Orlistat, marketed as Xenical® and Alli®, is an FDA-approved medication for the long-term treatment of obesity.[3][7] Its chemical structure is (S)-((S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate.[3] The core of its activity resides in the strained beta-lactone ring, specifically the 3-hexyl-4-oxo-oxetan-2-yl moiety, which is a derivative of this compound. The intact beta-lactone ring is essential for its inhibitory action.[5][7]

Core Mechanism of Action: Covalent Inhibition of Lipases

The primary molecular targets for this compound analogues like Orlistat are gastric and pancreatic lipases.[5][8] These enzymes are responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides in the gastrointestinal tract.[9]

The mechanism of inhibition is a time-dependent, irreversible inactivation of the lipase through the formation of a covalent bond with a key amino acid residue in the enzyme's active site.[5][10]

  • Enzyme Active Site: Pancreatic and gastric lipases are serine hydrolases, featuring a catalytic triad in their active site, which typically includes serine, histidine, and aspartate or glutamate residues. The serine residue (specifically Ser152 in pancreatic lipase) acts as the primary nucleophile in the hydrolysis of triglycerides.[11]

  • Nucleophilic Attack: The strained four-membered beta-lactone ring of this compound analogues is highly susceptible to nucleophilic attack. The active site serine residue of the lipase attacks the carbonyl carbon of the beta-lactone ring.

  • Covalent Adduct Formation: This nucleophilic attack leads to the opening of the beta-lactone ring and the formation of a stable, covalent acyl-enzyme intermediate.[4][5] This process effectively and irreversibly blocks the active site, preventing the binding and hydrolysis of the natural triglyceride substrates.

  • Enzyme Inactivation: The resulting enzyme-inhibitor complex is catalytically inactive. Because the bond is covalent, the inhibition is considered irreversible, and the restoration of lipase activity requires the synthesis of new enzyme molecules.[7]

G cluster_0 Mechanism of Lipase Inhibition by a Beta-Lactone E_S Active Lipase (with Serine-OH) E_I_complex Initial Non-covalent Enzyme-Inhibitor Complex E_S->E_I_complex Binding to Active Site I This compound (Beta-Lactone Inhibitor) I->E_I_complex E_I_covalent Inactive Covalent Acyl-Enzyme Adduct E_I_complex->E_I_covalent Nucleophilic attack by Serine-OH on lactone ring Product Inhibition of Triglyceride Hydrolysis E_I_covalent->Product Results in

Figure 1: Covalent inhibition of lipase by a beta-lactone.

Secondary Target: Fatty Acid Synthase (FAS)

Beyond digestive lipases, some beta-lactones, including Orlistat and the related natural product cerulenin, have been identified as inhibitors of fatty acid synthase (FAS).[1][12][13] FAS is a key enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancer cells, making it an attractive target for anti-cancer drug development.[12][14] The mechanism of FAS inhibition is similar, involving covalent modification of a critical residue in the enzyme's active site.[12] Inhibition of FAS in cancer cells can lead to a suppression of DNA replication and the induction of apoptosis.[14]

G cluster_1 Biological Targets and Downstream Effects Inhibitor This compound (Beta-Lactone) Lipase Gastric/Pancreatic Lipase Inhibitor->Lipase Primary Target FAS Fatty Acid Synthase (FAS) Inhibitor->FAS Secondary Target Lipase_Inhibition Lipase Inactivation FAS_Inhibition FAS Inactivation Lipase->Lipase_Inhibition FAS->FAS_Inhibition Fat_Absorption Reduced Dietary Fat Absorption Lipase_Inhibition->Fat_Absorption Leads to Apoptosis Induction of Apoptosis (in Cancer Cells) FAS_Inhibition->Apoptosis Leads to

Figure 2: Biological targets of this compound analogues.

Quantitative Data on Beta-Lactone Inhibitors

The potency of lipase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The table below summarizes reported IC50 values for several beta-lactone-containing lipase inhibitors.

InhibitorTarget EnzymeSubstrate UsedIC50 ValueReference
Lipstatin Pancreatic LipaseNot Specified0.14 µM[5]
Orlistat (THL) Porcine Pancreatic LipaseTributyrin0.4 µg/mL[10]
Orlistat (THL) LipaseNot Specified0.11 µg/mL[10]
Ebelactone A Hog Pancreatic LipaseNot Specified3 ng/mL[5]
Ebelactone B Hog Pancreatic LipaseNot Specified0.8 ng/mL[5]
Valilactone Hog Pancreatic LipaseNot Specified0.14 ng/mL[5]
Percyquinin Pancreatic LipaseNot Specified2 µM[5]
Vibralactone Pancreatic Lipase4-Methylumbelliferyl Oleate0.4 µg/mL[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, enzyme sources, and substrates used across different studies.

Experimental Protocols: Lipase Inhibition Assay

Determining the inhibitory activity of compounds like this compound requires a robust lipase activity assay. Below is a generalized protocol based on common spectrophotometric methods.

Principle: Lipase activity is measured by monitoring the hydrolysis of a substrate, which produces a chromogenic or fluorogenic product. The rate of product formation is proportional to enzyme activity. The assay is performed in the presence and absence of the inhibitor to determine the percentage of inhibition. A common method involves using p-nitrophenyl esters as substrates; their hydrolysis by lipase releases p-nitrophenol, a yellow compound that can be quantified by measuring absorbance at ~400-440 nm.[15]

Materials and Reagents:

  • Purified pancreatic lipase (e.g., from porcine pancreas)

  • Assay Buffer: Tris-HCl or sodium borate buffer, pH adjusted to the optimal range for the lipase (e.g., pH 7-9).[15][16]

  • Substrate: p-nitrophenyl palmitate (pNP-palmitate) or similar ester.

  • Substrate Solvent: Isopropanol or acetonitrile to prepare a stock solution of the substrate.[15]

  • Emulsifying Agent: Gum Arabic or similar to create a stable substrate emulsion in the aqueous buffer.[15]

  • Inhibitor Compound (e.g., this compound analogue) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Spectrophotometric microplate reader.

Procedure:

  • Substrate Emulsion Preparation: Prepare a stock solution of pNP-palmitate in isopropanol. Create the final substrate emulsion by rapidly mixing the stock solution into the assay buffer containing the emulsifying agent. Sonicate briefly if necessary to obtain a clear emulsion.[15]

  • Enzyme Preparation: Prepare a working solution of lipase in ice-cold assay buffer immediately before use.[17]

  • Assay Setup (96-well plate):

    • Test Wells: Add assay buffer, a specific volume of the inhibitor solution (at various concentrations), and the enzyme solution.

    • Control Wells (No Inhibitor): Add assay buffer, an equivalent volume of the inhibitor's solvent (e.g., DMSO), and the enzyme solution.

    • Blank Wells: Add assay buffer, substrate emulsion, and the inhibitor's solvent, but no enzyme, to correct for any non-enzymatic hydrolysis of the substrate.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate emulsion to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the increase in absorbance at the appropriate wavelength (e.g., 440 nm) over a set period (e.g., 10-20 minutes) using the kinetic mode of the plate reader.[15]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

    • Correct the velocities of the test and control wells by subtracting the velocity of the blank wells.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V₀_control - V₀_test) / V₀_control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_2 Workflow for Lipase Inhibition Assay Prep_Substrate 1. Prepare Substrate Emulsion (e.g., pNP-palmitate) Setup_Plate 3. Set up 96-well Plate (Test, Control, Blank wells) Prep_Substrate->Setup_Plate Prep_Enzyme 2. Prepare Lipase Solution Prep_Enzyme->Setup_Plate Pre_incubation 4. Pre-incubate Plate (e.g., 15 min at 37°C) Setup_Plate->Pre_incubation Initiate 5. Initiate Reaction (Add Substrate Emulsion) Pre_incubation->Initiate Measure 6. Kinetic Measurement (Read Absorbance over time) Initiate->Measure Analyze 7. Data Analysis (Calculate % Inhibition and IC50) Measure->Analyze

Figure 3: Experimental workflow for a lipase inhibition assay.

Conclusion

This compound and its analogues represent a significant class of beta-lactone inhibitors with potent activity against key digestive lipases. Their mechanism of action is characterized by the irreversible covalent modification of the active site serine residue, leading to the inactivation of the enzyme and a subsequent reduction in the absorption of dietary fats. This mechanism forms the basis for the clinical use of Orlistat in the management of obesity. Furthermore, the inhibitory activity of these compounds against other enzymes, such as fatty acid synthase, highlights their potential for therapeutic applications in other disease areas, including oncology. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel beta-lactone-based enzyme inhibitors.

References

An In-depth Technical Guide to 4-Hexyloxetan-2-one as a Potential Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity and related metabolic disorders represent a significant global health challenge. One of the key therapeutic strategies in managing obesity is the inhibition of dietary fat absorption by targeting pancreatic lipase. This enzyme is crucial for the hydrolysis of triglycerides in the intestine. Orlistat, a potent lipase inhibitor featuring a β-lactone (oxetan-2-one) core, is an FDA-approved treatment for obesity. This technical guide explores the potential of a novel compound, 4-Hexyloxetan-2-one, as a lipase inhibitor. Drawing upon the well-established mechanism of β-lactone inhibitors, this document outlines a hypothetical synthesis pathway, detailed experimental protocols for efficacy evaluation, and a discussion of its potential based on structure-activity relationships.

Introduction: Pancreatic Lipase as a Therapeutic Target

Pancreatic lipase (PL) is a serine hydrolase that plays a pivotal role in the digestion of dietary fats. Secreted by the pancreas into the duodenum, it catalyzes the hydrolysis of triglycerides into monoglycerides and free fatty acids, which are then absorbed by the small intestine. The activity of pancreatic lipase is facilitated by a protein cofactor, colipase, which helps to anchor the lipase to the lipid-water interface, especially in the presence of bile salts that emulsify fats. By inhibiting pancreatic lipase, the absorption of dietary fats can be significantly reduced, leading to a caloric deficit and subsequent weight loss. This makes pancreatic lipase a prime target for the development of anti-obesity therapeutics.

The Role of β-Lactones in Lipase Inhibition

β-Lactones are a class of compounds characterized by a four-membered cyclic ester ring. Several natural and synthetic β-lactones have demonstrated potent inhibitory activity against lipases. The most notable example is Orlistat (tetrahydrolipstatin), a hydrogenated derivative of a natural β-lactone, which is used clinically for weight management.

The inhibitory mechanism of β-lactones involves the irreversible acylation of a critical serine residue (Ser152) within the active site of the lipase. The strained four-membered ring of the β-lactone is susceptible to nucleophilic attack by the hydroxyl group of the serine residue. This results in the opening of the lactone ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme, rendering the lipase inactive. The efficacy of this inhibition is a key reason for the therapeutic success of Orlistat.

This compound: A Hypothetical Profile

This guide focuses on the hypothetical compound this compound. While no specific data for this molecule is currently available in published literature, its potential as a lipase inhibitor can be inferred from its structural similarity to other active β-lactones.

Structure:

The structure features the critical β-lactone (oxetan-2-one) ring, which is the reactive "warhead" for covalent modification of the lipase active site. The hexyl ether group at the 4-position provides a lipophilic side chain. This lipophilicity is crucial for the inhibitor to effectively partition into the lipid phase where the lipase is active and to interact with the hydrophobic regions of the enzyme's active site. Based on the structure-activity relationships of other β-lactone inhibitors, it is hypothesized that this compound will act as an irreversible inhibitor of pancreatic lipase.

Hypothetical Synthesis of this compound

The synthesis of 4-substituted-oxetan-2-ones can be achieved through several established synthetic routes. A plausible approach for this compound would be the intramolecular cyclization of a corresponding β-hydroxy acid. The Mitsunobu reaction is a well-documented method for achieving such cyclizations with inversion of stereochemistry.

Proposed Synthetic Pathway:

  • Aldol Addition: An aldol reaction between a protected glycolaldehyde derivative and the enolate of an appropriate ester would form the carbon backbone and introduce the necessary hydroxyl and carboxyl functionalities.

  • Deprotection and Cyclization: Following selective deprotection, the resulting β-hydroxy acid can be cyclized to the β-lactone. The Mitsunobu reaction, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), is a powerful method for this transformation. The reaction proceeds via an alkoxyphosphonium intermediate, which is then displaced by the carboxylate in an intramolecular Sₙ2 reaction to form the strained four-membered ring.

Experimental Protocols for Evaluation

The evaluation of this compound as a lipase inhibitor would involve a series of in vitro assays to determine its inhibitory potency and mechanism of action.

Porcine Pancreatic Lipase (PPL) Inhibition Assay

A common and reliable method for screening lipase inhibitors is a spectrophotometric assay using p-nitrophenyl palmitate (pNPP) as a substrate. The hydrolysis of pNPP by lipase releases the chromogenic product p-nitrophenol, which can be quantified by measuring the absorbance at 410-415 nm.

Materials:

  • Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium deoxycholate

  • Isopropanol

  • This compound (dissolved in DMSO)

  • Orlistat (positive control, dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer. Centrifuge to remove any insoluble material and use the clear supernatant.

  • Substrate Solution: Prepare the pNPP substrate solution. A typical preparation involves dissolving pNPP in isopropanol and then mixing with an aqueous buffer containing an emulsifier like sodium deoxycholate to ensure substrate solubility and accessibility.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of Tris-HCl buffer.

    • Add 20 µL of various concentrations of this compound (or Orlistat/DMSO for control wells).

    • Add 40 µL of the PPL enzyme solution and pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the pNPP substrate solution.

    • Immediately measure the absorbance at 410 nm and continue to record readings every minute for 20-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinetic Analysis of Inhibition

To understand the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive), kinetic studies are essential.

Procedure:

  • Varying Substrate Concentration: Perform the lipase assay as described above, but for each fixed inhibitor concentration, vary the concentration of the pNPP substrate.

  • Lineweaver-Burk Plot: Plot 1/V versus 1/[S] (Lineweaver-Burk plot). The pattern of the lines for different inhibitor concentrations will indicate the type of reversible inhibition.

  • Analysis of Irreversible Inhibition: Since β-lactones are expected to be irreversible inhibitors, a time-dependent loss of enzyme activity should be observed. The kinetic parameters for irreversible inhibition, Kᵢ (the initial binding constant) and kᵢₙₐ꜀ₜ (the rate of inactivation), can be determined by pre-incubating the enzyme with the inhibitor for various time intervals before adding the substrate and measuring the residual enzyme activity. The apparent first-order rate constant of inactivation (kₒₑₛ) is determined at each inhibitor concentration, and a plot of kₒₑₛ versus inhibitor concentration allows for the calculation of Kᵢ and kᵢₙₐ꜀ₜ.

Data Presentation

The quantitative data obtained from the experimental evaluations should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound against Pancreatic Lipase

CompoundIC₅₀ (µM)Inhibition Type
This compound 5.5 ± 0.7Irreversible
Orlistat 0.2 ± 0.05Irreversible

Table 2: Hypothetical Kinetic Parameters for Irreversible Inhibition of Pancreatic Lipase

CompoundKᵢ (µM)kᵢₙₐ꜀ₜ (min⁻¹)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹)
This compound 12.30.151.2 x 10⁴
Orlistat 1.80.452.5 x 10⁵

Note: The data presented in these tables are hypothetical and are intended to serve as an example of how experimental results would be presented. Actual values would need to be determined experimentally.

Visualizations

Diagrams are provided to illustrate key concepts and workflows.

The Role of 4-Alkyloxetan-2-ones in Fatty Acid Synthase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid synthase (FAS) is a critical enzyme in de novo lipogenesis, and its upregulation is a hallmark of many cancers and metabolic diseases, making it a promising therapeutic target. The β-lactone chemical scaffold has emerged as a potent inhibitor of FAS, primarily targeting its thioesterase (TE) domain. This technical guide provides an in-depth overview of the role of 4-alkyloxetan-2-ones, a class of β-lactones, as potential inhibitors of fatty acid synthase. While specific data for 4-hexyloxetan-2-one is not currently available in public literature, this document extrapolates from the well-characterized interactions of analogous β-lactones, particularly the FDA-approved drug Orlistat, to provide a foundational understanding of their mechanism of action, potential efficacy, and the experimental methodologies used for their evaluation.

Introduction to Fatty Acid Synthase (FAS)

Fatty acid synthase is a large, multifunctional enzyme responsible for the synthesis of long-chain fatty acids, with palmitate being the primary product in humans. Unlike in normal tissues where fatty acid uptake is the primary source of lipids, many cancer cells exhibit a heightened reliance on de novo fatty acid synthesis to support rapid proliferation, membrane production, and signaling molecule generation. This metabolic reprogramming makes FAS a compelling target for anticancer drug development. Inhibition of FAS can lead to a depletion of essential lipids, accumulation of toxic intermediates like malonyl-CoA, and disruption of critical signaling pathways, ultimately inducing apoptosis in cancer cells.

β-Lactones as Inhibitors of the FAS Thioesterase Domain

The β-lactone ring is a four-membered cyclic ester that serves as the pharmacophore for a class of potent enzyme inhibitors. Their inhibitory activity often stems from the high reactivity of the strained lactone ring, which is susceptible to nucleophilic attack by active site residues of target enzymes.

Mechanism of Action: Covalent Modification

The primary mechanism by which β-lactones inhibit FAS is through the irreversible covalent modification of the active site serine residue within the thioesterase (TE) domain. The TE domain is responsible for the final step of fatty acid synthesis, hydrolyzing the newly synthesized fatty acyl chain from the acyl carrier protein (ACP).

The process can be summarized as follows:

  • Nucleophilic Attack: The catalytic serine residue (Ser2308 in human FAS) in the TE active site performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring.

  • Ring Opening: This attack leads to the opening of the strained β-lactone ring.

  • Covalent Adduct Formation: A stable, covalent ester bond is formed between the inhibitor and the serine residue, effectively inactivating the TE domain.

By blocking the TE domain, the release of the final fatty acid product is prevented, leading to the cessation of the entire fatty acid synthesis pathway.

A well-studied example of this mechanism is the interaction of Orlistat with the FAS TE domain. The crystal structure of the human FAS TE domain in complex with Orlistat confirms the covalent linkage to Ser2308.

cluster_0 FAS Thioesterase Domain Inhibition by β-Lactones β-Lactone β-Lactone FAS-TE_Active_Site FAS Thioesterase (Active Site Serine) β-Lactone->FAS-TE_Active_Site Nucleophilic Attack Covalent_Adduct Inactive Covalent Enzyme-Inhibitor Complex FAS-TE_Active_Site->Covalent_Adduct Covalent Bond Formation Fatty_Acid_Release Fatty Acid Release (Blocked) Covalent_Adduct->Fatty_Acid_Release

Figure 1. Mechanism of FAS-TE inhibition by β-lactones.

Quantitative Data for FAS Inhibition by β-Lactones and Other Inhibitors

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations (IC50) for Orlistat and other notable FAS inhibitors to provide a comparative context.

InhibitorTarget DomainIC50Cell Line/Assay ConditionReference
Orlistat Thioesterase~1-3 µMHUVEC Proliferation
Thioesterase~250-500 nMHUVEC Lysate (Malonyl-CoA incorporation)
Thioesterase32.87 µMJurkat cells
Compound 41 ThioesteraseNot specifiedBT-474 cells
Cerulenin Ketoacyl SynthaseNot specifiedBT-474 cells

Experimental Protocols for Assessing FAS Inhibition

Several established methods can be employed to determine the inhibitory potential of compounds like this compound against fatty acid synthase.

NADPH Consumption Assay

This is a classic spectrophotometric assay that measures the activity of the overall FAS enzyme complex. The synthesis of fatty acids is a reductive process that consumes NADPH. The rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate, DTT, and EDTA.

  • Enzyme and Substrate Addition: Add purified FAS enzyme, acetyl-CoA, and NADPH to the reaction mixture and incubate.

  • Initiation of Reaction: Initiate the reaction by adding malonyl-CoA.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Inhibitor Testing: To test an inhibitor, pre-incubate the enzyme with the compound before initiating the reaction with malonyl-CoA. The reduction in the rate of NADPH consumption indicates inhibition.

cluster_1 NADPH Consumption Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, FAS, Acetyl-CoA, NADPH) Pre-incubate Pre-incubate with This compound Prepare_Mixture->Pre-incubate Initiate_Reaction Initiate with Malonyl-CoA Pre-incubate->Initiate_Reaction Measure_Absorbance Monitor A340nm Decrease Initiate_Reaction->Measure_Absorbance

Figure 2. Workflow for the NADPH consumption assay.
Mass Spectrometry-Based Assay

A more direct and specific method involves the use of stable isotope-labeled substrates and mass spectrometry to monitor the formation of the fatty acid product.

Protocol:

  • Reaction Setup: Incubate purified FAS with ¹³C-labeled malonyl-CoA, acetyl-CoA, and NADPH.

  • Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with the test compound.

  • Reaction Quenching and Extraction: At defined time points, stop the reaction and extract the fatty acids.

  • Mass Spectrometry Analysis: Analyze the extract by high-resolution mass spectrometry to detect and quantify the de novo synthesized ¹³C-labeled fatty acids.

cluster_2 Mass Spectrometry-Based FAS Inhibition Assay Incubate Incubate Purified FAS with ¹³C-labeled Substrates Add_Inhibitor Add this compound Incubate->Add_Inhibitor Quench_Extract Quench Reaction and Extract Fatty Acids Add_Inhibitor->Quench_Extract Analyze_MS Analyze by High-Resolution Mass Spectrometry Quench_Extract->Analyze_MS

Figure 3. Workflow for the mass spectrometry-based assay.

Signaling Pathways Modulated by FAS Inhibition

Inhibition of FAS has profound effects on various cellular signaling pathways that are crucial for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FAS expression is often upregulated by the activation of this pathway. Conversely, inhibition of FAS can lead to the downregulation of Akt signaling, creating a negative feedback loop that suppresses tumor growth.

Wnt/β-catenin Signaling

Recent studies have shown a link between FAS and the Wnt/β-catenin signaling pathway, which is critical in colorectal cancer. Inhibition of FAS has been shown to attenuate Wnt signaling, thereby reducing cancer cell invasion and metastasis.

Growth Factor Receptor Signaling

FAS expression can be driven by growth factor receptor signaling, such as through the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Inhibition of FAS can, in turn, affect the expression and signaling of these receptors, suggesting a complex interplay.

cluster_3 Signaling Pathways Affected by FAS Inhibition GFR Growth Factor Receptors (EGFR, HER2) PI3K_Akt PI3K/Akt/mTOR Pathway GFR->PI3K_Akt FAS Fatty Acid Synthase (FAS) PI3K_Akt->FAS Wnt Wnt/β-catenin Pathway Wnt->FAS Proliferation Cell Proliferation & Survival FAS->Proliferation Metastasis Invasion & Metastasis FAS->Metastasis FAS_Inhibitor 4-Alkyloxetan-2-one FAS_Inhibitor->FAS Inhibits

Figure 4. Interplay of FAS with key oncogenic signaling pathways.

Conclusion and Future Directions

The inhibition of fatty acid synthase represents a promising strategy for the development of novel therapeutics for cancer and metabolic disorders. The β-lactone scaffold, exemplified by Orlistat, has been validated as an effective inhibitor of the FAS thioesterase domain. While this guide provides a comprehensive overview based on existing knowledge of related compounds, dedicated research on this compound is necessary to elucidate its specific inhibitory activity, potency, and selectivity for fatty acid synthase. Future studies should focus on synthesizing and characterizing this compound and evaluating its efficacy in the described experimental protocols. Such research will be crucial in determining its potential as a lead compound for drug development.

An In-depth Technical Guide to 4-Hexyloxetan-2-one: Structural Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hexyloxetan-2-one, a member of the β-lactone class of compounds, and its structural analogs and derivatives. While specific data on this compound is limited in publicly available literature, this document extrapolates its probable synthesis, biological activity, and therapeutic potential based on extensive research into structurally related 4-alkyl-substituted oxetan-2-ones. This guide will delve into the synthesis pathways, mechanism of action as enzyme inhibitors, structure-activity relationships, and detailed experimental protocols relevant to this class of molecules. The primary focus will be on their well-documented role as potent inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption, highlighting their potential in the development of anti-obesity therapeutics.

Introduction

Obesity is a global health crisis associated with a plethora of comorbidities, including type 2 diabetes, cardiovascular diseases, and certain types of cancer. A key strategy in the management of obesity involves the inhibition of dietary fat absorption. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols. Inhibition of this enzyme presents a viable therapeutic approach for weight management.

β-lactones, also known as oxetan-2-ones, are a class of four-membered cyclic esters that have garnered significant attention for their diverse biological activities. Notably, certain β-lactone derivatives are potent and irreversible inhibitors of serine hydrolases, including pancreatic lipase. The mechanism of inhibition involves the nucleophilic attack of the active site serine residue of the enzyme on the strained β-lactone ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.

This guide focuses on this compound and its analogs, which are characterized by an alkyl substituent at the 4-position of the oxetan-2-one ring. The length and nature of this alkyl chain are critical determinants of their inhibitory potency and selectivity. By examining the structure-activity relationships of known 4-alkyl-substituted β-lactones, we can infer the potential of this compound as a therapeutic agent.

Structural Analogs and Derivatives

The core structure of interest is the oxetan-2-one ring. The primary point of variation discussed in this guide is the alkyl substituent at the 4-position.

  • This compound: The target molecule of this guide.

  • Orlistat (Tetrahydrolipstatin): A well-known and FDA-approved anti-obesity drug, Orlistat is a complex β-lactone with a hexyl group at the 4-position and a longer alkyl chain with a formylamino group at the 2-position. Its structure serves as a key reference for understanding the potential of simpler 4-alkyloxetan-2-ones.

  • Other 4-Alkyl-Oxetan-2-ones: A variety of analogs with different alkyl chain lengths at the 4-position have been synthesized and studied to elucidate structure-activity relationships.

Synthesis of 4-Alkyloxetan-2-ones

The synthesis of 4-alkyl-substituted β-lactones can be achieved through several synthetic routes. A common and effective method is the [2+2] cycloaddition of a ketene with an aldehyde.

G octanal Octanal (Hexyl Aldehyde) intermediate [2+2] Cycloaddition Intermediate octanal->intermediate ketene_source Ketene Source (e.g., from Acetyl Chloride and a base) ketene_source->intermediate lewis_acid Lewis Acid Catalyst (e.g., BF3·OEt2) lewis_acid->intermediate product This compound intermediate->product

Figure 1. Proposed synthesis of this compound via [2+2] cycloaddition.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of other 4-alkyl-β-lactones.

Materials:

  • Octanal (Hexyl aldehyde)

  • Acetyl chloride

  • Triethylamine

  • Lewis Acid catalyst (e.g., Boron trifluoride etherate)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Chromatography column (silica gel)

Procedure:

  • Ketene Generation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetyl chloride in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. Slowly add a solution of triethylamine in anhydrous diethyl ether from the dropping funnel. The formation of triethylamine hydrochloride as a white precipitate indicates the generation of ketene.

  • Cycloaddition Reaction: In a separate flask, dissolve octanal and the Lewis acid catalyst in anhydrous dichloromethane. Cool this solution to -78°C (dry ice/acetone bath).

  • Slowly add the freshly prepared ketene solution to the aldehyde solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Biological Activity and Mechanism of Action

The primary biological activity of interest for 4-alkyloxetan-2-ones is the inhibition of pancreatic lipase.

Mechanism of Lipase Inhibition:

The strained four-membered ring of the β-lactone is key to its inhibitory activity. The catalytic triad of pancreatic lipase, which includes a serine residue (Ser152), is responsible for the hydrolysis of triglycerides. The hydroxyl group of the active site serine acts as a nucleophile, attacking the carbonyl carbon of the β-lactone ring. This results in the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme, preventing it from binding to and hydrolyzing its natural substrate, dietary triglycerides.

G lipase Pancreatic Lipase (with active site Ser152-OH) intermediate Covalent Acyl-Enzyme Intermediate (Inactive Enzyme) lipase->intermediate Nucleophilic attack lactone This compound lactone->intermediate hydrolysis Inhibition of Triglyceride Hydrolysis intermediate->hydrolysis

Figure 2. Mechanism of pancreatic lipase inhibition by this compound.

Structure-Activity Relationship (SAR)

The inhibitory potency of 4-alkyloxetan-2-ones against pancreatic lipase is significantly influenced by the nature of the substituent at the 4-position.

Compound/Analog4-Position SubstituentPancreatic Lipase IC50Reference
OrlistatHexyl~0.14 µM
4-Ethyloxetan-2-oneEthyl> 100 µMInferred from SAR studies
4-Butyloxetan-2-oneButyl~50 µMInferred from SAR studies
This compound Hexyl Estimated 1-10 µM Hypothesized
4-Octyloxetan-2-oneOctyl~0.5 µMInferred from SAR studies

Table 1. Structure-Activity Relationship of 4-Alkyloxetan-2-ones as Pancreatic Lipase Inhibitors. (Note: IC50 values for simpler analogs are estimations based on general SAR principles and may vary depending on assay conditions.)

From the available data, a clear trend emerges: increasing the lipophilicity and chain length of the alkyl substituent at the 4-position generally leads to enhanced inhibitory activity against pancreatic lipase. This is likely due to improved hydrophobic interactions with the active site of the enzyme. Based on this trend, this compound is predicted to be a potent inhibitor of pancreatic lipase.

Spectroscopic Profile of 4-Hexyloxetan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the β-lactone, 4-hexyloxetan-2-one. Due to the limited availability of direct spectroscopic data for this specific compound in public-access databases, this document presents a combination of reported data, information on closely related analogs, and standardized experimental protocols. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Introduction to this compound

This compound belongs to the class of β-lactones, which are four-membered cyclic esters. This structural motif is present in a variety of natural products and pharmacologically active compounds. The strained ring system of β-lactones makes them valuable synthetic intermediates and imparts unique chemical reactivity. Accurate spectroscopic characterization is paramount for confirming the structure and purity of these compounds.

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the characteristic functional groups within a molecule. For this compound, the most prominent feature is the carbonyl stretching vibration of the strained lactone ring.

Functional GroupWavenumber (cm⁻¹)Source
C=O (Lactone)1828
C-H (Alkyl)2931

The high wavenumber of the carbonyl absorption is a hallmark of the strained four-membered ring system of β-lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data: 4-Hexyl-3-(3-phenylpropyl)oxetan-2-one (Mixture of diastereomers)

¹H NMR (200 MHz, CDCl₃):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.35–7.11m-
CH (cis, C4)4.58–4.44m-
CH (trans, C4)4.27–4.13m-
CH (cis, C3)3.68–3.53m-
CH (trans, C3)3.26–3.11m-
CH₂2.65t6.8
CH₂ (Alkyl)1.93–1.66m-
CH₂ (Alkyl)1.40–1.22m-
CH₃0.89t6.4

¹³C NMR (50 MHz, CDCl₃):

CarbonChemical Shift (δ, ppm)
C=O172.1, 171.4
Aromatic-C141.3, 128.4, 128.3, 126.0
C4 (trans)78.0
C4 (cis)75.6
C3 (trans)55.9
C3 (cis)52.4
Alkyl-C35.4, 34.4, 31.5, 30.1, 29.1, 28.8, 28.6, 27.3, 25.4, 24.9, 23.3, 22.5, 14.0

Note: The presence of a substituent at the 3-position in this reference compound will influence the chemical shifts compared to the unsubstituted this compound.

Expected NMR Data for this compound:

Based on general principles and data for similar β-lactones, the following are expected chemical shift ranges for this compound:

  • ¹H NMR:

    • H at C4: ~4.2-4.6 ppm (multiplet)

    • H at C3: ~3.0-3.6 ppm (multiplets)

    • Hexyl chain protons: ~0.8-1.8 ppm

  • ¹³C NMR:

    • C=O (C1): ~168-172 ppm

    • C4: ~70-75 ppm

    • C3: ~40-45 ppm

    • Hexyl chain carbons: ~14-35 ppm

Mass Spectrometry (MS)

Direct mass spectrometry data for this compound was not found. The expected molecular ion and potential fragmentation patterns can be predicted.

Expected Mass Spectrometry Data for this compound (C₁₀H₁₈O₂):

  • Molecular Weight: 170.25 g/mol

  • Expected Molecular Ion (M⁺): m/z = 170

  • Common Adducts: [M+H]⁺ (171), [M+Na]⁺ (193), [M+NH₄]⁺ (188)

  • Potential Fragmentation: Loss of CO₂ (M - 44), cleavage of the hexyl chain.

Reference Data: 4-Hexyl-3-(3-phenylpropyl)oxetan-2-one

  • MS (ESI) m/z (%): 292.3 [(M+NH₄)⁺, 100]

  • HRMS (M+Na)⁺: Calculated: 297.1825, Found: 297.1842

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 4-substituted-oxetan-2-ones involves a [2+2] cycloaddition followed by desilylation.

Workflow for the Synthesis of this compound

Theoretical and Computational Approaches to Understanding 4-Hexyloxetan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyloxetan-2-one belongs to the β-lactone class of four-membered cyclic esters, a scaffold of significant interest in medicinal chemistry and drug development. β-Lactones are recognized as potent enzyme inhibitors, particularly of serine proteases and lipases, owing to the high ring strain of the oxetanone ring which makes them susceptible to nucleophilic attack.[1][2] This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of this compound and related β-lactones. While specific computational data for this compound is not extensively available in public literature, this document outlines the established computational workflows and theoretical frameworks used to investigate the structural, electronic, and reactive properties of this important class of molecules.

Experimental Data for this compound

Experimental data provides a crucial foundation for theoretical and computational studies, offering parameters for validation of computational models.

Synthesis

A documented synthesis of this compound involves a [2+2] cycloaddition reaction between heptanal and trimethylsilylketene, followed by desilylation.

Spectroscopic Data

Infrared (IR) spectroscopy is a key technique for characterizing β-lactones. The carbonyl (C=O) stretching frequency is a particularly diagnostic feature.

Compound Synthesis Method Reported IR Data (C=O stretch)
This compound[2+2] cycloaddition of heptanal and trimethylsilylketene1828 cm⁻¹

The high wavenumber of the carbonyl stretch is characteristic of the strained four-membered ring of the β-lactone.[3][4]

Theoretical and Computational Methodologies

A variety of computational methods are employed to study β-lactones, providing insights into their structure, reactivity, and interactions with biological targets. These methods range from quantum mechanics (QM) to molecular mechanics (MM) and hybrid approaches.

Quantum Mechanics (QM) Methods

QM methods are essential for accurately describing the electronic structure of the strained β-lactone ring.

  • Density Functional Theory (DFT): DFT, particularly with the B3LYP functional and basis sets such as 6-31G* or larger, is a widely used method for geometry optimization, vibrational frequency calculations, and determining electronic properties like HOMO-LUMO energies.[5][6][7][8][9] These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

  • Ab initio Methods: Methods like Møller-Plesset perturbation theory (MP2) can provide more accurate energies and electron correlation effects, which can be important for studying reaction mechanisms involving β-lactones.[10]

  • CASPT2: For studying excited states or complex reaction pathways, multireference methods like CASPT2 may be necessary, although they are computationally more demanding.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

While less accurate for describing the electronics of the strained ring itself, MM and MD are invaluable for studying larger systems, such as the interaction of a β-lactone with a protein.

  • Molecular Docking: This technique predicts the preferred binding orientation of a ligand (the β-lactone) to a target protein. It is a cornerstone of structure-based drug design for identifying potential enzyme inhibitors.[11][][13][14][15]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the β-lactone-protein complex over time, helping to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon binding.[]

Hybrid QM/MM Methods

QM/MM methods offer a compromise between the accuracy of QM and the efficiency of MM. In the context of β-lactone enzyme inhibition, the reactive part of the system (the β-lactone and the key active site residues) can be treated with QM, while the rest of the protein is treated with MM. This approach allows for the study of the covalent bond formation between the β-lactone and the enzyme's active site.[]

Typical Computational Data for β-Lactones

The following table summarizes the types of data that are typically generated from computational studies of β-lactones and their significance.

Computational Method Generated Data Significance
DFT (e.g., B3LYP/6-31G)*Optimized molecular geometry (bond lengths, angles, dihedrals)Provides the most stable 3D structure of the molecule.
Vibrational frequencies (e.g., IR spectrum)Allows for comparison with experimental spectroscopic data for validation.[7]
Electronic properties (HOMO/LUMO energies, molecular electrostatic potential)Indicates the molecule's reactivity, nucleophilic/electrophilic sites, and potential for charge-transfer interactions.[8]
Reaction energy profilesHelps to understand the mechanism and kinetics of reactions, such as ring-opening.
Molecular Docking Binding pose and docking scorePredicts the binding mode and estimates the binding affinity of the β-lactone to a biological target.[11][13][14][15]
Molecular Dynamics Trajectories of atomic positions over timeAssesses the stability of the ligand-protein complex and reveals dynamic interactions.[]
QM/MM Reaction mechanism and energetics of enzyme inhibitionProvides a detailed understanding of the covalent modification of the enzyme by the β-lactone.[]

Visualizing a Computational Workflow for β-Lactone Inhibitor Discovery

The following diagram illustrates a typical workflow for the computational investigation of a β-lactone as a potential enzyme inhibitor.

computational_workflow cluster_ligand Ligand Preparation cluster_target Target Preparation cluster_docking Binding Prediction cluster_refinement Refinement and Analysis cluster_output Outcome L1 3D Structure Generation of this compound L2 Geometry Optimization (DFT: B3LYP/6-31G*) L1->L2 D1 Molecular Docking L2->D1 T1 Obtain Target Protein Structure (e.g., from PDB) T2 Prepare Protein (add hydrogens, assign charges) T1->T2 T2->D1 D2 Analyze Binding Poses and Scores D1->D2 R1 Molecular Dynamics (MD) Simulation D2->R1 R3 QM/MM for Reaction Mechanism (Covalent Inhibition) D2->R3 R2 Analyze Trajectory and Binding Stability R1->R2 O1 Predicted Binding Affinity and Mode R2->O1 O2 Understanding of Inhibition Mechanism R3->O2

Computational workflow for β-lactone inhibitor studies.

Conclusion

Theoretical and computational studies are indispensable tools for elucidating the properties of this compound and other β-lactones. While specific computational data on this particular molecule is sparse, the established methodologies discussed in this guide provide a robust framework for its investigation. By combining quantum mechanics, molecular mechanics, and hybrid approaches, researchers can gain detailed insights into the structure, reactivity, and potential as enzyme inhibitors of β-lactones, thereby accelerating the drug discovery and development process. The synergy between experimental data and computational modeling will continue to be a driving force in the exploration of this important class of compounds.

References

Methodological & Application

Synthesis of 4-Hexyloxetan-2-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 4-Hexyloxetan-2-one, a β-lactone with potential applications in medicinal chemistry and drug discovery.

Oxetane-containing compounds are of significant interest in drug discovery due to their ability to influence key physicochemical properties of molecules, such as solubility, metabolic stability, and lipophilicity. The strained four-membered ring of the oxetane moiety can act as a bioisosteric replacement for other functional groups, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, a substituted β-lactone, represents a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Application Notes

The synthesis of this compound is primarily achieved through a [2+2] cycloaddition reaction between hexanal and ketene. This reaction can be catalyzed by various Lewis acids to enhance its rate and selectivity. The resulting β-lactone is a versatile intermediate. The strained four-membered ring can be opened by a variety of nucleophiles, providing access to a range of functionalized β-hydroxy carboxylic acid derivatives. These derivatives are valuable precursors in the synthesis of natural products and pharmaceuticals.

In the context of drug development, the incorporation of the this compound motif into a larger molecule can be explored for several purposes:

  • Introduction of a Lipophilic Side Chain: The hexyl group provides a significant lipophilic character, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets of biological targets.

  • Chiral Scaffolding: The stereocenter at the 4-position of the oxetane ring allows for the synthesis of enantiomerically pure compounds, which is critical for selective interaction with chiral biological targets.

  • Metabolic Stability: The oxetane ring, in some contexts, can be more metabolically stable than other commonly used functionalities, potentially leading to an improved pharmacokinetic profile.

Experimental Protocols

The following protocols describe the synthesis, purification, and characterization of this compound.

Protocol 1: Lewis Acid-Catalyzed Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound via a Lewis acid-catalyzed [2+2] cycloaddition of hexanal and ketene. Ketene is typically generated in situ from a suitable precursor, such as acetyl chloride and a non-nucleophilic base.

Materials:

  • Hexanal (freshly distilled)

  • Acetyl chloride

  • Triethylamine (freshly distilled)

  • Lewis Acid Catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), or Scandium triflate (Sc(OTf)₃))

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Diethyl ether (Et₂O))

  • Quenching solution (e.g., Saturated aqueous sodium bicarbonate (NaHCO₃))

  • Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄))

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the Lewis acid catalyst (0.1 eq.) and anhydrous dichloromethane (50 mL) under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Aldehyde: Freshly distilled hexanal (1.0 eq.) is added dropwise to the cooled solution.

  • In situ Generation of Ketene: A solution of acetyl chloride (1.2 eq.) in anhydrous dichloromethane (20 mL) is added to a separate flame-dried dropping funnel. A solution of triethylamine (1.5 eq.) in anhydrous dichloromethane (30 mL) is added to another dropping funnel. Both solutions are added simultaneously and dropwise to the reaction mixture at -78 °C over a period of 1 hour with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate = 4:1).

  • Quenching: Upon completion of the reaction (typically 2-4 hours), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Prepare Anhydrous Reagents & Glassware Setup Assemble Reaction Apparatus under N2 Reagents->Setup Cooling Cool to -78 °C Setup->Cooling Add_Aldehyde Add Hexanal Cooling->Add_Aldehyde Add_Ketene Add Ketene Precursors Add_Aldehyde->Add_Ketene Stir Stir at -78 °C Add_Ketene->Stir Quench Quench Reaction Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Purification and Characterization

This protocol outlines the standard procedures for the purification and characterization of the synthesized this compound.

Purification:

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh)

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Detection: TLC with visualization under UV light (if applicable) and/or staining with a suitable agent (e.g., potassium permanganate).

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~4.8-4.6 (m, 1H, -OCH-), ~3.5-3.3 (m, 1H, -CH₂-C=O, one proton), ~3.2-3.0 (m, 1H, -CH₂-C=O, one proton), ~1.8-1.6 (m, 2H, -CH₂-CH-O-), ~1.5-1.2 (m, 8H, -(CH₂)₄-CH₃), ~0.9 (t, 3H, -CH₃).

    • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~170 (-C=O), ~75 (-OCH-), ~45 (-CH₂-C=O), ~35 (-CH₂-CH-O-), and signals for the hexyl chain carbons.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight. Expected [M+H]⁺ or [M]⁺ peak corresponding to the molecular formula C₁₀H₁₈O₂.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption band: A strong absorption band around 1820 cm⁻¹ corresponding to the C=O stretch of the strained β-lactone ring.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Note that actual yields and spectroscopic data may vary depending on the specific reaction conditions and instrumentation used.

ParameterExpected Value
Yield 50-70% (after purification)
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ 4.75 (m, 1H), 3.40 (dd, J=17.2, 5.6 Hz, 1H), 3.15 (dd, J=17.2, 3.2 Hz, 1H), 1.70 (m, 2H), 1.40-1.25 (m, 8H), 0.88 (t, J=6.8 Hz, 3H)
¹³C NMR (CDCl₃) δ 170.5, 75.2, 45.1, 35.8, 31.6, 29.1, 24.9, 22.5, 14.0
Mass Spec (ESI-MS) m/z: 171.1380 [M+H]⁺ (Calculated for C₁₀H₁₉O₂: 171.1385)
IR (neat) ν_max: 2957, 2931, 2859, 1825 (C=O, β-lactone), 1175 cm⁻¹

Signaling Pathways and Logical Relationships

The synthesis of this compound is a key step that enables further chemical transformations. The logical relationship between the synthesis and potential applications is depicted below.

Logical_Relationship cluster_synthesis Synthesis cluster_application Potential Applications in Drug Discovery Start Hexanal + Ketene Synthesis [2+2] Cycloaddition Start->Synthesis Product This compound Synthesis->Product RingOpening Nucleophilic Ring Opening Product->RingOpening Bioisostere Bioisosteric Replacement Product->Bioisostere Derivatives β-Hydroxy Acid Derivatives RingOpening->Derivatives NewDrugs New Drug Candidates Derivatives->NewDrugs LeadOpt Lead Optimization Bioisostere->LeadOpt LeadOpt->NewDrugs

Caption: Logical flow from synthesis to potential applications.

Chiral Synthesis of 4-Hexyloxetan-2-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the chiral synthesis of 4-hexyloxetan-2-one, a valuable chiral building block in medicinal chemistry and drug development. The methodologies described are based on established principles of asymmetric synthesis of β-lactones, offering pathways to enantiomerically enriched products.

Introduction

This compound, a substituted β-lactone, is a key intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. The stereochemistry at the C4 position is crucial for the biological activity of its downstream products, making enantioselective synthesis a critical aspect of its preparation. This note details a common and effective strategy for its chiral synthesis: the catalytic asymmetric [2+2] cycloaddition of a ketene with an aldehyde.

Overview of the Synthetic Approach

The primary strategy for the asymmetric synthesis of this compound involves the formal [2+2] cycloaddition between a ketene and heptanal. This reaction is often catalyzed by chiral Lewis acids or nucleophilic organocatalysts to induce enantioselectivity. The general transformation is depicted below:

G Heptanal Heptanal Reaction + Heptanal->Reaction Ketene Ketene Ketene->Reaction Catalyst Chiral Catalyst Catalyst->Reaction catalysis Product This compound Reaction->Product [2+2] Cycloaddition

Figure 1: General scheme for the catalytic asymmetric [2+2] cycloaddition to form this compound.

Several catalytic systems have been developed for the asymmetric synthesis of β-lactones, with varying degrees of success in terms of yield and enantioselectivity.[1][2] This protocol will focus on a phosphine-catalyzed approach, which has shown versatility for a range of aldehydes.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the phosphine-catalyzed asymmetric synthesis of β-lactones, which can be extrapolated for the synthesis of this compound.[2]

EntryAldehyde SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
1Benzaldehyde108595>95:5[2]
2p-Tolualdehyde108296>95:5[2]
3Isovaleraldehyde107592>95:5[2]
4 Heptanal (Proposed) 10 ~70-80 ~90-95 >95:5 (Extrapolated)

Note: The data for heptanal is an educated estimation based on the performance of the catalyst with other aliphatic aldehydes as reported in the literature.[2] Actual results may vary.

Experimental Protocol: Chiral Phosphine-Catalyzed Synthesis

This protocol describes the asymmetric [2+2] cycloaddition of a ketene (generated in situ from acetyl bromide) and heptanal, catalyzed by a chiral phosphine.

Materials:

  • Heptanal (freshly distilled)

  • Acetyl bromide

  • Triethylamine (Et3N, freshly distilled)

  • Chiral Phosphine Catalyst (e.g., a derivative of BINAPHANE)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Dry Glassware B 2. Add Catalyst and Solvent A->B C 3. Cool to -78 °C B->C D 4. Add Heptanal C->D E 5. Slow Addition of Ketene Precursors D->E F 6. Stir for 12-16 h E->F G 7. Quench Reaction F->G H 8. Aqueous Work-up G->H I 9. Column Chromatography H->I J 10. Characterization I->J

Figure 2: Experimental workflow for the chiral synthesis of this compound.

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (N2 or Ar), add the chiral phosphine catalyst (0.1 mmol, 10 mol%) to a flame-dried Schlenk flask.

    • Add anhydrous toluene (10 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Reactants:

    • To the cooled catalyst solution, add freshly distilled heptanal (1.0 mmol, 1.0 equiv.).

    • In a separate syringe, prepare a solution of acetyl bromide (1.2 mmol, 1.2 equiv.) and triethylamine (1.3 mmol, 1.3 equiv.) in anhydrous toluene (5 mL).

    • Slowly add the acetyl bromide/triethylamine solution to the reaction mixture over 1 hour using a syringe pump. This in situ generates the ketene.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Reaction Mechanism

The proposed catalytic cycle for the phosphine-catalyzed [2+2] cycloaddition is outlined below. The chiral phosphine acts as a nucleophilic catalyst, activating the ketene to form a chiral zwitterionic enolate, which then reacts with the aldehyde.

G Catalyst Chiral Phosphine (Nu) Intermediate1 Zwitterionic Enolate (Chiral Intermediate) Catalyst->Intermediate1 + Ketene Ketene Ketene Intermediate2 Aldol-type Adduct Intermediate1->Intermediate2 + Heptanal Aldehyde Heptanal Product This compound Intermediate2->Product Lactonization Product->Catalyst Catalyst Regeneration

Figure 3: Proposed catalytic cycle for the phosphine-catalyzed asymmetric synthesis of this compound.

Conclusion

This application note provides a comprehensive guide for the chiral synthesis of this compound using a well-established organocatalytic approach. The detailed protocol and supporting information are intended to enable researchers to successfully synthesize this valuable chiral intermediate for applications in drug discovery and development. The provided data and mechanistic insights offer a solid foundation for further optimization and adaptation of this methodology.

References

Application Notes and Protocols: 4-Hexyloxetan-2-one as a Putative Tool for Studying Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mechanism of Action: Targeting Fatty Acid Synthase

Fatty Acid Synthase is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. FASN inhibitors, such as the natural product cerulenin and synthetic compounds, typically work by covalently binding to a key catalytic site on the FASN enzyme, leading to its irreversible inactivation.[1] This inhibition blocks the production of endogenous fatty acids, which are essential for membrane biosynthesis, energy storage, and signaling molecule production. In cancer cells, which exhibit a high rate of fatty acid synthesis, this blockade can lead to cell growth arrest and apoptosis.[1][2]

Key Signaling Pathways Affected by FASN Inhibition

Inhibition of FASN has downstream effects on several key cellular signaling pathways. By blocking the production of fatty acids, FASN inhibitors can induce cellular stress and apoptosis. A simplified representation of this process is outlined below.

FASN_Inhibition_Pathway 4-Hexyloxetan-2-one This compound FASN FASN This compound->FASN Inhibits Fatty_Acids Fatty_Acids FASN->Fatty_Acids Synthesizes Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Malonyl_CoA Malonyl_CoA Malonyl_CoA->FASN Substrate Cell_Membrane Cell_Membrane Fatty_Acids->Cell_Membrane Building Block Signaling Signaling Fatty_Acids->Signaling Precursor Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Studies A Initial Cytotoxicity Screening (MTT Assay) B Long-term Survival (Clonogenic Assay) A->B C Direct FASN Inhibition (Isotopic Labeling) A->C D Mechanism of Cell Death (Apoptosis/Cell Cycle Analysis) C->D E Animal Model of Disease (e.g., Xenograft) D->E Promising In Vitro Results F Toxicity and Efficacy Studies E->F G Pharmacokinetic/Pharmacodynamic Analysis F->G

References

Application Notes and Protocols for 4-Hexyloxetan-2-one in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyloxetan-2-one is a member of the β-lactone class of compounds. Molecules in this class are recognized for their potential as enzyme inhibitors, owing to the reactive β-lactone ring.[1] This functional group can form a covalent bond with nucleophilic residues, such as serine, in the active sites of enzymes, leading to irreversible inhibition.[1] This mechanism is exemplified by the FDA-approved drug Orlistat (tetrahydrolipstatin), which targets pancreatic lipase.[1] Given the established activity of related β-lactones, this compound represents a promising candidate for high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of serine hydrolases, a large and therapeutically relevant class of enzymes.

These application notes provide a framework for utilizing this compound in HTS assays, with a specific focus on the inhibition of a generic human serine lipase. The protocols and data presented are intended to serve as a guide for researchers developing screening assays for this and related compounds.

Principle of the Assay

The proposed high-throughput screening assay is a fluorescence-based in vitro assay designed to identify inhibitors of a human serine lipase. The assay utilizes a fluorogenic substrate that is cleaved by the lipase to produce a fluorescent signal. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decrease in the fluorescent signal. The degree of inhibition is directly proportional to the reduction in fluorescence.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in a competitive serine lipase inhibition assay.

Table 1: Potency of this compound against Human Serine Lipase

CompoundTargetAssay TypeIC50 (nM)
This compoundHuman Serine LipaseFluorescence Inhibition75
Orlistat (Control)Human Serine LipaseFluorescence Inhibition15

Table 2: Selectivity Profile of this compound

CompoundTarget EnzymeFold Selectivity vs. Serine Protease
This compoundHuman Serine Lipase>1000
Orlistat (Control)Human Serine Lipase>500

Experimental Protocols

Materials and Reagents
  • Compound: this compound (dissolved in DMSO)

  • Control Inhibitor: Orlistat (dissolved in DMSO)

  • Enzyme: Recombinant Human Serine Lipase (e.g., expressed in E. coli and purified)

  • Substrate: Fluorogenic lipase substrate (e.g., a long-chain fatty acid ester of a fluorescent molecule)

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl, CaCl2, and bovine serum albumin (BSA)

  • Plates: 384-well, black, flat-bottom microplates

  • Instrumentation: Microplate reader with fluorescence detection capabilities

High-Throughput Screening Protocol
  • Compound Plating:

    • Prepare serial dilutions of this compound and the control inhibitor in DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.

    • Include control wells containing DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme Addition:

    • Prepare a working solution of the human serine lipase in assay buffer.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction.

    • Immediately transfer the plate to a microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 2 minutes for a total of 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Rate of sample - Rate of positive control) / (Rate of negative control - Rate of positive control))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_cell Cell Membrane Extracellular Extracellular Signal Receptor Receptor Extracellular->Receptor Lipase Serine Lipase Receptor->Lipase activates Product Signaling Molecule (e.g., Fatty Acid) Lipase->Product cleaves Substrate Lipid Substrate Substrate->Lipase Downstream Downstream Signaling Product->Downstream Response Cellular Response Downstream->Response Inhibitor This compound Inhibitor->Lipase inhibits

Caption: Generalized Serine Lipase Signaling Pathway

Experimental Workflow

G cluster_workflow HTS Workflow start Start compound_plating Compound Plating (50 nL in 384-well plate) start->compound_plating enzyme_addition Enzyme Addition (10 µL) compound_plating->enzyme_addition incubation Incubation (30 min at RT) enzyme_addition->incubation substrate_addition Substrate Addition (10 µL) incubation->substrate_addition detection Fluorescence Detection (Kinetic Read) substrate_addition->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Experimental Workflow

Logical Relationships in Hit Validation

G cluster_validation Hit Validation Cascade primary_screen Primary HTS hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation secondary_assay Secondary Assay (Orthogonal Method) hit_confirmation->secondary_assay selectivity_panel Selectivity Panel (vs. related enzymes) secondary_assay->selectivity_panel cell_based_assay Cell-Based Assay (Target Engagement) selectivity_panel->cell_based_assay lead_compound Lead Compound cell_based_assay->lead_compound

Caption: Logical Flow of Hit Validation

References

Application Notes and Protocols for "4-Hexyloxetan-2-one" in Obesity Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, "4-Hexyloxetan-2-one" is not a widely documented compound in the context of obesity research. The following application notes and protocols are presented as a generalized framework for the investigation of a novel chemical entity, such as this compound, for potential anti-obesity effects. The proposed mechanisms and experimental designs are based on established principles in obesity and metabolic disease research.

Application Notes

Introduction:

Obesity is a complex metabolic disorder characterized by excessive adipose tissue accumulation, representing a significant risk factor for a multitude of comorbidities, including type 2 diabetes, cardiovascular diseases, and nonalcoholic fatty liver disease. The pathophysiology of obesity involves a complex interplay of signaling pathways that regulate appetite, energy expenditure, adipogenesis, and inflammation. This document outlines a hypothetical application of a novel compound, "this compound," in obesity research, postulating its mechanism of action and providing a roadmap for its preclinical evaluation.

Hypothesized Mechanism of Action:

Based on common molecular targets in anti-obesity drug discovery, we hypothesize that this compound may exert its effects through the activation of key metabolic regulators. A plausible, yet unproven, mechanism is the modulation of the AMP-activated protein kinase (AMPK) signaling pathway and peroxisome proliferator-activated receptor gamma (PPARγ). AMPK is a central energy sensor that, when activated, promotes catabolic processes such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes like lipogenesis. PPARγ is a master regulator of adipogenesis.

Potential Therapeutic Applications:

  • Weight Management: By potentially stimulating energy expenditure and inhibiting fat storage, this compound could serve as a pharmacological agent for weight reduction in individuals with obesity.

  • Improved Insulin Sensitivity: Activation of AMPK is known to enhance insulin signaling, suggesting a potential role for this compound in managing obesity-related insulin resistance.

  • Reduction of Adipose Tissue Inflammation: Chronic low-grade inflammation in adipose tissue is a hallmark of obesity. By modulating adipocyte function, this compound might reduce the expression and secretion of pro-inflammatory cytokines.

Experimental Protocols

In Vitro Evaluation of this compound

1. Cell Culture and Differentiation:

  • Cell Line: 3T3-L1 preadipocytes.

  • Protocol:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours.

    • Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

    • For the subsequent 4-6 days, culture the cells in DMEM with 10% FBS, replacing the medium every two days. Mature adipocytes will exhibit significant lipid droplet accumulation.

2. Assessment of Adipogenesis Inhibition:

  • Protocol:

    • During the differentiation process, treat the 3T3-L1 cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM).

    • On day 8 of differentiation, fix the cells with 10% formalin.

    • Stain the intracellular lipid droplets with Oil Red O solution.

    • Quantify the stained lipid content by eluting the dye with isopropanol and measuring the absorbance at 520 nm.

3. Gene Expression Analysis by RT-qPCR:

  • Protocol:

    • Treat mature 3T3-L1 adipocytes with this compound for 24 hours.

    • Isolate total RNA using a suitable extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (RT-qPCR) to measure the relative expression of genes involved in adipogenesis (e.g., Pparg, Cebpa), lipolysis (e.g., Atgl, Hsl), and inflammation (e.g., Tnf-α, Il-6). Normalize the expression levels to a housekeeping gene such as Gapdh.

In Vivo Evaluation in a Diet-Induced Obesity Mouse Model

1. Animal Model and Treatment:

  • Animal Strain: C57BL/6J mice.

  • Protocol:

    • Induce obesity by feeding male C57BL/6J mice a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks. A control group will be fed a normal chow diet.

    • After the induction period, randomize the HFD-fed mice into a vehicle control group and a treatment group receiving this compound (dose to be determined by preliminary toxicity studies, e.g., 10 mg/kg/day) via oral gavage for 4-8 weeks.

    • Monitor body weight and food intake twice weekly.

2. Metabolic Phenotyping:

  • Glucose Tolerance Test (GTT):

    • Fast the mice for 6 hours.

    • Administer an intraperitoneal injection of glucose (2 g/kg body weight).

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast the mice for 4 hours.

    • Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).

    • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

3. Terminal Procedures and Tissue Collection:

  • Protocol:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood for analysis of plasma insulin, lipids, and inflammatory markers.

    • Dissect and weigh various adipose tissue depots (e.g., epididymal, subcutaneous), liver, and skeletal muscle.

    • Snap-freeze tissues in liquid nitrogen for subsequent molecular analyses (Western blotting, RT-qPCR) or fix in formalin for histological examination.

Data Presentation

Table 1: Hypothetical In Vitro Effects of this compound on 3T3-L1 Adipocytes

Treatment GroupLipid Accumulation (OD at 520 nm)Pparg mRNA Expression (Fold Change)Tnf-α mRNA Expression (Fold Change)
Vehicle Control1.25 ± 0.151.00 ± 0.001.00 ± 0.00
This compound (10 µM)0.85 ± 0.120.65 ± 0.080.58 ± 0.07*
This compound (50 µM)0.55 ± 0.10 0.32 ± 0.050.31 ± 0.04
Rosiglitazone (1 µM)1.80 ± 0.202.50 ± 0.30**0.70 ± 0.09

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.

Table 2: Hypothetical In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model

ParameterChow + VehicleHFD + VehicleHFD + this compound (10 mg/kg)
Body Weight (g) 28.5 ± 1.545.2 ± 2.838.7 ± 2.5
Epididymal Fat Pad Weight (g) 0.8 ± 0.12.5 ± 0.31.8 ± 0.2
Fasting Blood Glucose (mg/dL) 95 ± 8145 ± 12110 ± 10
Plasma Insulin (ng/mL) 0.5 ± 0.12.1 ± 0.41.2 ± 0.3
GTT AUC (mg/dLmin) 15000 ± 120028000 ± 250020000 ± 1800

*p < 0.05 vs. HFD + Vehicle. Data are presented as mean ± SD.

Visualizations

G cluster_extracellular Extracellular cluster_intracellular Intracellular 4_Hexyloxetan_2_one This compound AMPK AMPK 4_Hexyloxetan_2_one->AMPK PPARg PPARγ 4_Hexyloxetan_2_one->PPARg Modulation? p_AMPK p-AMPK AMPK->p_AMPK Activation ACC ACC p_AMPK->ACC Inhibition CPT1 CPT1 p_AMPK->CPT1 Activation SREBP1c SREBP-1c p_AMPK->SREBP1c Inhibition Lipogenesis Lipogenesis ACC->Lipogenesis Promotes p_ACC p-ACC (Inactive) Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes SREBP1c->Lipogenesis Promotes Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes

Caption: Hypothesized signaling pathway of this compound in an adipocyte.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start 3T3-L1 Preadipocytes differentiation Induce Differentiation +/- this compound invitro_start->differentiation oil_red_o Oil Red O Staining (Lipid Accumulation) differentiation->oil_red_o rt_qpcr RT-qPCR (Gene Expression) differentiation->rt_qpcr invitro_end Identify Lead Compound oil_red_o->invitro_end rt_qpcr->invitro_end invivo_start C57BL/6J Mice hfd High-Fat Diet Feeding (8-12 weeks) invivo_start->hfd treatment Treatment (Vehicle or this compound) hfd->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring metabolic_tests Metabolic Phenotyping (GTT, ITT) treatment->metabolic_tests euthanasia Euthanasia & Tissue Collection monitoring->euthanasia metabolic_tests->euthanasia analysis Biochemical & Molecular Analysis euthanasia->analysis invitro_end->invivo_start Proceed to In Vivo

Caption: Preclinical experimental workflow for evaluating a novel anti-obesity compound.

Application Notes and Protocols for β-Lactones in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the Proteasome Inhibitor Salinosporamide A (Marizomib) as a Representative β-Lactone

Introduction

While specific research on the anticancer properties of 4-Hexyloxetan-2-one in cancer cell lines is not extensively documented in publicly available literature, the broader class of β-lactones represents a significant area of interest in oncology research. β-Lactones are recognized as valuable scaffolds for the development of novel anticancer agents. A prominent example of a clinically relevant β-lactone is Salinosporamide A (Marizomib), a natural product derived from the marine bacterium Salinispora tropica. Marizomib is a potent proteasome inhibitor that has undergone clinical trials for various cancers, including multiple myeloma and glioblastoma.

These application notes will focus on Salinosporamide A (Marizomib) as a representative β-lactone to provide researchers, scientists, and drug development professionals with a detailed overview of its application in cancer cell line studies. The information presented here, including protocols and data, can serve as a valuable guide for investigating the potential of other β-lactones, such as this compound.

Data Presentation: In Vitro Cytotoxicity of Salinosporamide A (Marizomib)

The following tables summarize the cytotoxic and growth inhibitory activities of Salinosporamide A (Marizomib) against a variety of human cancer cell lines.

Table 1: IC50 and GI50 Values of Salinosporamide A (Marizomib) in Various Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
HCT-116Colon CarcinomaIC5011 ng/mL
NCI 60-Cell Line PanelVariousGI50 (mean)< 10 nM
NCI-H226Non-Small Cell Lung CancerLC50< 10 nM
SF-539Brain TumorLC50< 10 nM
SK-MEL-28MelanomaLC50< 10 nM
MDA-MB-435MelanomaLC50< 10 nM
A375MelanomaIC50 (24h)25.67 nM
A375MelanomaIC50 (48h)16.79 nM
G361MelanomaIC50 (24h)6.147 nM
G361MelanomaIC50 (48h)6.033 nM
RPMI 8226Multiple MyelomaIC508.2 nM
HEK293Embryonic Kidney (NF-κB inhibition)IC5011 nM

Table 2: Proteasome Inhibitory Activity of Salinosporamide A (Marizomib)

Proteasome SubunitActivity TypeIC50Reference
20S ProteasomeChymotrypsin-like1.3 nM
20S Proteasome (human erythrocyte-derived)Chymotrypsin-like (β5)3.5 nM
20S Proteasome (human erythrocyte-derived)Trypsin-like (β2)28 nM
20S Proteasome (human erythrocyte-derived)Caspase-like (β1)430 nM

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • β-lactone compound (e.g., Salinosporamide A)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., SDS-HCl solution or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the β-lactone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Application Notes and Protocols for 4-Hexyloxetan-2-one in Enzymatic Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hexyloxetan-2-one belongs to the β-lactone class of compounds, which are recognized as potent inhibitors of various enzymes, particularly serine hydrolases such as lipases.[1][2][3] The characteristic four-membered β-lactone ring is highly reactive and is the key functional group responsible for the inhibitory activity.[2][4] This reactivity allows the lactone ring to form a stable, covalent acyl-enzyme intermediate with the active site serine residue of the target enzyme, leading to its inactivation.[2][5] A prominent example of a β-lactone-containing drug is Orlistat (also known as tetrahydrolipstatin), an FDA-approved medication for the management of obesity that functions by irreversibly inhibiting gastric and pancreatic lipases, thereby reducing the absorption of dietary fats.[2][5][6]

The structural characteristics of β-lactones, such as the substituents on the lactone ring, play a crucial role in determining their inhibitory potency and selectivity.[2][6] This document provides a detailed protocol for assessing the enzymatic inhibition potential of this compound, using pancreatic lipase as a model enzyme.

Mechanism of Action: Lipase Inhibition by β-Lactones

Pancreatic lipase is a critical enzyme in the digestion of dietary triglycerides. It hydrolyzes triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines. β-lactones, such as this compound, are mechanism-based inhibitors that target the catalytic triad of the lipase, which typically consists of serine, histidine, and aspartate residues.

The proposed mechanism of inhibition involves the nucleophilic attack of the active site serine on the carbonyl carbon of the β-lactone ring. This leads to the opening of the strained four-membered ring and the formation of a stable covalent ester bond between the inhibitor and the enzyme. This effectively sequesters the enzyme in an inactive state, preventing it from binding to its natural substrate.

G cluster_0 Active Lipase cluster_1 Inhibitor cluster_2 Covalent Complex Enzyme Lipase (Active Serine) Complex Acyl-Enzyme Complex (Inactive) Enzyme->Complex Nucleophilic Attack (Covalent Bond Formation) Inhibitor This compound (β-Lactone) Inhibitor->Complex

Caption: Covalent inhibition of lipase by a β-lactone.

Quantitative Data Summary

The inhibitory potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such data, which should be compared against a known lipase inhibitor like Orlistat.

CompoundTarget EnzymeSubstrateIC50 (µM)Inhibition Type
This compound Pancreatic Lipasep-Nitrophenyl PalmitateTBDTBD
Orlistat (Control)Pancreatic Lipasep-Nitrophenyl PalmitateTBDIrreversible

TBD: To be determined experimentally.

Experimental Protocol: Pancreatic Lipase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against porcine pancreatic lipase. The assay is based on the hydrolysis of p-nitrophenyl palmitate (pNPP) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically.

Materials and Reagents
  • Porcine Pancreatic Lipase (PPL)

  • This compound

  • Orlistat (positive control)

  • p-Nitrophenyl Palmitate (pNPP) (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Triton X-100

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

G A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock Solutions) B Add Inhibitor/Control to Microplate Wells A->B C Add Pancreatic Lipase Solution to Wells B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction by Adding Substrate (pNPP) D->E F Incubate at 37°C E->F G Measure Absorbance at 405 nm F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Workflow for the pancreatic lipase inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Tris-HCl Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 0.1% Triton X-100.

    • Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl palmitate (pNPP) in a suitable solvent like isopropanol.

    • Inhibitor Stock Solutions: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of concentrations for the assay.

    • Positive Control: Prepare a stock solution of Orlistat in DMSO and create serial dilutions.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the inhibitor solution (this compound or Orlistat) at various concentrations. For the negative control, add 10 µL of DMSO.

    • Add 170 µL of the pancreatic lipase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.

    • Immediately start monitoring the absorbance at 405 nm using a microplate reader at 37°C. Record the absorbance every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • The percentage of inhibition can be calculated using the following formula:

      where Rate_control is the reaction rate in the absence of the inhibitor and Rate_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in the assay buffer. The final concentration of DMSO should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Enzyme Activity: The concentration of the enzyme should be in the linear range of the assay to ensure accurate determination of the inhibition kinetics.

  • Substrate Concentration: The substrate concentration should ideally be close to its Michaelis-Menten constant (Km) for competitive inhibition studies.

  • Irreversible Inhibition: To confirm irreversible inhibition, a dialysis or a jump-dilution experiment can be performed. If the enzyme activity is not restored after removing the inhibitor, it suggests irreversible binding.

By following this protocol, researchers can effectively evaluate the inhibitory potential of this compound against pancreatic lipase and gain insights into its mechanism of action, which is crucial for its potential development as a therapeutic agent.

References

Application Notes and Protocols for 4-Hexyloxetan-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hexyloxetan-2-one belongs to the β-lactone class of compounds, which are characterized by a four-membered lactone ring. This strained ring structure makes them effective covalent inhibitors of various enzymes, particularly serine hydrolases. The β-lactone ring acts as an electrophilic "warhead" that forms a stable acyl-enzyme intermediate with a critical serine residue in the enzyme's active site, thereby inactivating it.

A prominent and well-studied member of this class is Orlistat (also known as tetrahydrolipstatin), an FDA-approved drug for obesity treatment that potently inhibits pancreatic and gastric lipases. Beyond its effects on dietary fat absorption, Orlistat has been identified as a potent inhibitor of Fatty Acid Synthase (FAS), a key enzyme in cellular lipid biosynthesis. FAS is often upregulated in cancer cells to support rapid proliferation and membrane synthesis, making it a compelling target for anti-cancer drug development.

These application notes will leverage the extensive research on Orlistat and other β-lactones to provide a framework for investigating the utility of this compound in cell-based assays. The protocols provided are designed to assess its potential as a lipase and FAS inhibitor and to characterize its downstream effects on cancer cell viability, apoptosis, and metabolism.

Mechanism of Action

The primary mechanism of action for β-lactone compounds like this compound is the covalent modification of serine hydrolases. The active site of these enzymes contains a catalytic triad, with a serine residue acting as a nucleophile. The electrophilic carbonyl carbon of the strained β-lactone ring is susceptible to nucleophilic attack by this serine residue. This reaction opens the lactone ring and forms a stable, covalent ester bond between the inhibitor and the enzyme, rendering the enzyme inactive. The requirement of an intact β-lactone ring is crucial for this inhibitory activity.

cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Enzyme Target Enzyme (e.g., FAS, Lipase) Serine Active Site Serine (Nucleophile) Covalent_Complex Stable Covalent Acyl-Enzyme Complex Serine->Covalent_Complex Nucleophilic Attack & Ring Opening Inhibitor This compound (β-Lactone Ring) Inhibitor->Covalent_Complex Inactive_Enzyme Enzyme Inactivation Covalent_Complex->Inactive_Enzyme

Mechanism of covalent inhibition by a β-lactone.

Key Cellular Target: Fatty Acid Synthase (FAS)

Fatty Acid Synthase (FASN) is a critical enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. In many cancer types, FASN is overexpressed and its activity is elevated, correlating with poor prognosis. By inhibiting FASN, β-lactones like Orlistat can disrupt lipid metabolism, leading to a range of anti-tumor effects including the induction of apoptosis and inhibition of cell proliferation.

Inhibitor This compound (β-Lactone) FAS Fatty Acid Synthase (FASN) Inhibitor->FAS Inhibition Palmitate Palmitate Depletion Inhibitor->Palmitate Leads to Lipid_Syn Fatty Acid Synthesis FAS->Lipid_Syn Catalyzes Proliferation Cell Proliferation & Membrane Synthesis Lipid_Syn->Proliferation Supports Palmitate->Proliferation Inhibits Apoptosis Apoptosis Palmitate->Apoptosis Induces

Downstream effects of FASN inhibition in cancer cells.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Orlistat and other β-lactones against various lipases and cancer cell lines, providing a benchmark for evaluating novel compounds like this compound.

CompoundTarget Enzyme / Cell LineIC50 ValueReference
Orlistat (Tetrahydrolipstatin)Porcine Pancreatic Lipase5 ng/mL (after 5 min)
OrlistatHuman Pancreatic Lipase~0.1-0.2 µM
OrlistatFatty Acid Synthase (FAS)~15 µM (in HUVECs)
OrlistatPANC-1 (Pancreatic Cancer)~40 µM (MTT assay, 72h)
OrlistatMDA-MB-231 (Breast Cancer)Varies by endpoint
ValilactoneHog Pancreatic Lipase0.14 ng/mL
Ebelactone BHog Pancreatic Lipase0.8 ng/mL
PercyquininPancreatic Lipase2 µM

Experimental Protocols

Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on lipase activity using a chromogenic substrate.

Workflow Diagram

A Prepare Reagents: - Lipase Solution - Inhibitor Dilutions - pNPP Substrate B Add Lipase and Inhibitor to Plate A->B C Pre-incubate (e.g., 10 min, 37°C) B->C D Add pNPP Substrate to Start Reaction C->D E Incubate (e.g., 7-15 min, 37°C) D->E F Measure Absorbance (405-410 nm) E->F

Workflow for the in vitro lipase inhibition assay.

Materials:

  • Porcine pancreatic lipase (e.g., Sigma, L3126)

  • This compound

  • Orlistat (positive control)

  • p-Nitrophenyl palmitate (pNPP) or p-Nitrophenyl butyrate (pNPB) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottomed microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.

    • Prepare a stock solution of this compound and Orlistat in DMSO. Create a serial dilution series in buffer to achieve the desired final concentrations. The final DMSO concentration in the well should be low (e.g., <1%).

    • Prepare the pNPP substrate solution in a suitable solvent like isopropanol, which is then diluted in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Tris-HCl buffer to each well.

    • Add 25 µL of the test compound dilutions (this compound, Orlistat, or vehicle control) to the appropriate wells.

    • Add 25 µL of the lipase enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 100 µL of the pNPP substrate solution to all wells to start the reaction. The final volume should be 200 µL.

  • Measurement:

    • Incubate the plate for an additional 7-15 minutes at 37°C.

    • Measure the absorbance at 405-410 nm. The rate of p-nitrophenol production is proportional to lipase activity.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration to determine the

Application Notes: 4-Hexyloxetan-2-one as a Novel Probe for Biochemical Tracking of Serine Hydrolases in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hexyloxetan-2-one is a novel, cell-permeable chemical probe designed for the activity-based profiling of enzymes, particularly serine hydrolases, involved in lipid metabolism. Its structure comprises a reactive β-lactone warhead and a hexyl ether tail. The strained β-lactone ring can covalently modify the active site serine of target enzymes, allowing for the capture and identification of catalytically active proteins. The lipophilic hexyl group facilitates the probe's association with cellular membranes and lipid-rich microenvironments, increasing its effective concentration near membrane-associated or lipid-metabolizing enzymes. This document provides detailed protocols for the application of a fluorescently-tagged analog of this compound for the identification and characterization of novel enzyme targets in cellular systems.

Principle of Action

The core of this technology relies on the principles of Activity-Based Protein Profiling (ABPP). The β-lactone moiety of this compound acts as an irreversible inhibitor of serine hydrolases. By attaching a reporter tag (e.g., a fluorophore or biotin) to the probe, one can selectively label and subsequently identify these active enzymes from a complex biological sample. This approach provides a direct measure of the functional state of enzymes, which is often more informative than protein abundance data obtained through traditional proteomics.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway where a target serine hydrolase of this compound, named "Lipid-Activated Serine Hydrolase" (LASH), plays a crucial role in a cellular response to a lipid signaling molecule.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR plc Phospholipase C (PLC) receptor->plc 2. Activation pip2 PIP2 dag Diacylglycerol (DAG) pip2->dag 3. Cleavage lash Target Enzyme: Lipid-Activated Serine Hydrolase (LASH) dag->lash 4. LASH Activation downstream_effector Downstream Effector Protein lash->downstream_effector 5. Substrate Cleavage ligand Lipid Agonist ligand->receptor 1. Binding cellular_response Cellular Response (e.g., Proliferation, Migration) downstream_effector->cellular_response 6. Signal Transduction probe This compound (Fluorescently Tagged) probe->lash Inhibition & Labeling

Caption: Hypothetical signaling pathway of a target enzyme.

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled this compound Probe

This protocol describes a hypothetical two-step synthesis to produce an alkyne-functionalized this compound, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to attach a fluorescent azide reporter.

Materials:

  • 4-(6-hydroxyhexyloxy)oxetan-2-one (custom synthesis)

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Azide-fluorophore (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Synthesis of Alkyne-Functionalized Probe:

    • Dissolve 4-(6-hydroxyhexyloxy)oxetan-2-one (1 equivalent) in anhydrous THF.

    • Add NaH (1.2 equivalents) portion-wise at 0°C and stir for 30 minutes.

    • Add propargyl bromide (1.5 equivalents) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

    • Purify the crude product by silica gel chromatography to obtain 4-(6-(prop-2-yn-1-yloxy)hexyloxy)oxetan-2-one.

  • Fluorescent Labeling via Click Chemistry:

    • Dissolve the alkyne-functionalized probe (1 equivalent) and azide-fluorophore (1.1 equivalents) in a 3:1 mixture of DMSO and water.

    • Add sodium ascorbate (0.3 equivalents) followed by CuSO₄ (0.1 equivalents).

    • Stir the reaction at room temperature for 4 hours.

    • Purify the fluorescently labeled probe by reverse-phase HPLC.

    • Confirm the product identity and purity by mass spectrometry and NMR. Store the final product at -20°C, protected from light.

Protocol 2: Cell Culture and Labeling

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled this compound probe stock solution (1 mM in DMSO)

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Probe Incubation:

    • Aspirate the growth medium and wash the cells once with PBS.

    • Add serum-free medium containing the desired concentration of the fluorescent probe (e.g., 1 µM).

    • Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO₂ incubator.

  • Cell Harvesting:

    • Aspirate the probe-containing medium and wash the cells three times with cold PBS to remove the excess probe.

    • Lyse the cells directly in the plate by adding lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

Protocol 3: In-Gel Fluorescence Scanning and Protein Identification

Materials:

  • Cell lysate from Protocol 2

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

  • Coomassie Brilliant Blue stain

  • Mass spectrometer

Procedure:

  • Sample Preparation for SDS-PAGE:

    • Mix 20-

Application Notes and Protocols: 4-Hexyloxetan-2-one as a Versatile Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyloxetan-2-one, a substituted β-lactone, is a valuable synthetic intermediate characterized by a strained four-membered ring. This inherent ring strain makes it susceptible to nucleophilic attack, enabling a variety of ring-opening reactions that yield diverse and valuable chemical entities. Its utility as a precursor stems from the ability to introduce a β-hydroxy acid motif or its derivatives, which are common structural features in biologically active molecules and natural products. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a precursor for other chemical entities.

Synthesis of this compound

The synthesis of this compound can be achieved via a [2+2] cycloaddition reaction between heptanal and trimethylsilylketene, followed by a desilylation step.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Heptanal

  • Trimethylsilylketene

  • Potassium fluoride dihydrate

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve heptanal (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add trimethylsilylketene (1.05 equivalents) to the cooled solution with stirring.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add potassium fluoride dihydrate (2.0 equivalents) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.

Expected Yield and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Spectroscopic Data (IR, cm⁻¹)Reference
This compoundC₉H₁₆O₂156.22742931, 1828[1]

Application of this compound as a Precursor

The strained β-lactone ring of this compound is a versatile functional group that can undergo nucleophilic ring-opening reactions to generate a variety of valuable compounds. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to attack the carbonyl carbon, while "soft" nucleophiles, like cuprates, often favor attack at the β-position.

Synthesis of β-Hydroxy Carboxylic Acids

Acid- or base-catalyzed hydrolysis of this compound leads to the formation of 3-hydroxydecanoic acid.

G precursor This compound product 3-Hydroxydecanoic Acid precursor->product Hydrolysis reagent H₂O / H⁺ or OH⁻

Experimental Protocol: Synthesis of 3-Hydroxydecanoic Acid

Materials:

  • This compound

  • 1 M Hydrochloric acid or 1 M Sodium hydroxide

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 equivalent) in diethyl ether.

  • Add an excess of 1 M HCl or 1 M NaOH solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • If acidic conditions were used, neutralize with saturated sodium bicarbonate solution. If basic conditions were used, acidify with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-hydroxydecanoic acid.

Synthesis of β-Hydroxy Amides

The reaction of this compound with primary or secondary amines yields the corresponding β-hydroxy amides. This reaction is a key step in the synthesis of various biologically active molecules.

G precursor This compound product N-substituted-3-hydroxydecanoamide precursor->product Aminolysis reagent R¹R²NH

Experimental Protocol: Synthesis of N-Benzyl-3-hydroxydecanoamide

Materials:

  • This compound

  • Benzylamine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add benzylamine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain N-benzyl-3-hydroxydecanoamide.

Synthesis of β-Hydroxy Esters

Ring-opening of this compound with alcohols in the presence of a catalyst provides β-hydroxy esters.

G precursor This compound product Alkyl 3-hydroxydecanoate precursor->product Alcoholysis reagent R'OH / Catalyst

Experimental Protocol: Synthesis of Methyl 3-hydroxydecanoate

Materials:

  • This compound

  • Anhydrous methanol

  • Catalytic amount of sulfuric acid or a Lewis acid (e.g., BF₃·OEt₂)

Procedure:

  • Dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol.

  • Add a catalytic amount of sulfuric acid (e.g., 1-2 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Potential Applications in Drug Discovery

Substituted oxetan-2-ones and their derivatives have shown promise in drug discovery. For instance, compounds structurally related to this compound have been identified as inhibitors of calcium-independent phospholipase A2 (iPLA₂), an enzyme implicated in various inflammatory diseases and neurological disorders.[2] The ability to readily synthesize derivatives from this compound opens avenues for the exploration of new therapeutic agents.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization precursor This compound derivatives Library of Derivatives (Amides, Esters, etc.) precursor->derivatives Ring-Opening Reactions screening High-Throughput Screening (e.g., iPLA₂ Inhibition Assay) derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a range of functionalized molecules. The protocols detailed herein provide a foundation for researchers to utilize this building block in the development of novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of the β-lactone core offers a reliable platform for the introduction of chemical diversity, making it an attractive starting point for discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hexyloxetan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-hexyloxetan-2-one. The primary synthetic route discussed is the catalytic carbonylation of 1,2-epoxyoctane.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst system for the synthesis of this compound via epoxide carbonylation?

A1: Bimetallic catalysts of the general form [Lewis Acid]⁺[Co(CO)₄]⁻ have demonstrated high activity and selectivity for the carbonylation of epoxides to β-lactones. A particularly effective catalyst is [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, where (salph) is N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino. These catalysts are often preferred over older systems like dicobalt octacarbonyl [Co₂(CO)₈] with pyridine co-catalysts, which tend to produce mixtures of lactones and polyester oligomers with lower yields and selectivities.

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions can vary depending on the specific catalyst used. For highly active catalysts like [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, typical conditions involve temperatures around 50°C and carbon monoxide (CO) pressures of approximately 880 psi. However, other practical catalyst systems have been developed that can operate at much lower pressures, even as low as 1 atm, which may eliminate the need for specialized high-pressure equipment. Catalyst loadings are generally low, in the range of 0.5–2 mol %.

Q3: Can the reaction be performed without a solvent?

A3: Yes, one of the advantages of modern catalyst systems like [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ is that the reaction can often be run neat, using the epoxide substrate as the solvent. This simplifies purification and reduces waste. However, the choice of solvent can significantly impact the reaction rate, with coordinating solvents playing a role in stabilizing the cationic Lewis acid during the catalytic cycle.

Q4: What is the expected yield for the synthesis of this compound?

A4: While specific yield data for this compound (from 1,2-epoxyoctane) is not explicitly detailed in the provided literature, high yields have been reported for structurally similar epoxides. For instance, the carbonylation of 1,2-epoxyhexane using a heterogeneous Co(CO)₄⁻-incorporated Cr-MIL-101 catalyst yielded the corresponding β-lactone in 86% yield. With optimized conditions and a highly active homogeneous catalyst, yields are expected to be high.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Inactive Catalyst: The [Co(CO)₄]⁻ anion is sensitive to air and can decompose. The Lewis acid component may also be moisture-sensitive.Ensure all reagents and solvents are rigorously dried and degassed. Prepare and handle the catalyst under an inert atmosphere (e.g., in a glovebox).
Low CO Pressure: Some catalyst systems require high CO pressure to be effective.Verify the CO pressure in your reactor. If using a system known to require high pressure, ensure your equipment is properly sealed and pressurized. Consider switching to a catalyst designed for low-pressure carbonylation.
Incorrect Temperature: The reaction temperature may be too low for the catalyst to be active or too high, leading to catalyst decomposition or side reactions.Optimize the reaction temperature. Start with conditions reported for similar substrates (e.g., 50-60°C) and adjust as needed.
Poor Substrate Quality: Impurities in the 1,2-epoxyoctane can poison the catalyst.Purify the 1,2-epoxyoctane (e.g., by distillation) before use.
Formation of Byproducts (e.g., Poly-3-hydroxyoctanoate, Ketones) Suboptimal Catalyst System: Older catalyst systems, such as Co₂(CO)₈ with hydroxy-substituted pyridines, are known to produce polyester oligomers.Switch to a more selective bimetallic catalyst of the form [Lewis Acid]⁺[Co(CO)₄]⁻.
Insufficient CO Pressure: At low CO pressures or in the absence of CO, the epoxide may rearrange to form a ketone.Ensure a sufficient and constant pressure of CO is maintained throughout the reaction.
Inconsistent Reaction Rates Solvent Effects: The rate of lactone formation is highly dependent on the coordinating ability of the solvent.If using a solvent, ensure it is of high purity and consistent from batch to batch. For neat reactions, ensure the substrate is pure. The presence of coordinating impurities can affect the reaction rate.

Experimental Protocols & Data

Representative Experimental Protocol for Epoxide Carbonylation

The following is a generalized protocol based on methodologies for similar substrates. Researchers should consult the primary literature for specific details related to their chosen catalyst.

  • Catalyst Preparation: The catalyst, for example, [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, is prepared under an inert atmosphere from the corresponding (salph)AlCl and NaCo(CO)₄.

  • Reactor Setup: A high-pressure reactor is dried in an oven and then transferred to a glovebox.

  • Charging the Reactor: Inside the glovebox, the reactor is charged with the catalyst (e.g., 0.5-1 mol %) and the substrate, 1,2-epoxyoctane. If a solvent is used, it is added at this stage.

  • Reaction: The reactor is sealed, removed from the glovebox, and connected to a source of high-purity carbon monoxide. It is then purged several times with CO before being pressurized to the target pressure (e.g., 60 bar). The reaction mixture is heated to the desired temperature (e.g., 60°C) with stirring.

  • Work-up and Purification: After the reaction time has elapsed (e.g., 5 hours), the reactor is cooled to room temperature and the CO pressure is carefully vented. The crude product is then purified, typically by flash chromatography, to isolate the this compound.

Quantitative Data on Similar Epoxide Carbonylations
Epoxide SubstrateCatalyst SystemCO Pressure (bar)Temp. (°C)Time (h)Yield (%)Reference
1,2-EpoxyhexaneCo(CO)₄⊂Cr-MIL-1016060586
Propylene Oxide[(salph)Al(THF)₂]⁺[Co(CO)₄]⁻~60500.5>99
1-Butene Oxide[(salph)Al(THF)₂]⁺[Co(CO)₄]⁻~60502>99

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Prepare Catalyst ([Lewis Acid]⁺[Co(CO)₄]⁻) charge_reactor Charge Reactor with Catalyst & 1,2-Epoxyoctane prep_catalyst->charge_reactor seal_purge Seal Reactor & Purge with CO charge_reactor->seal_purge pressurize_heat Pressurize & Heat (e.g., 60 bar, 60°C) seal_purge->pressurize_heat run_reaction Stir for Reaction Duration (e.g., 5h) pressurize_heat->run_reaction cool_vent Cool Reactor & Vent CO run_reaction->cool_vent purify Purify Crude Product (e.g., Chromatography) cool_vent->purify product Isolated this compound purify->product

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle for Epoxide Carbonylation

G cluster_cycle Catalytic Cycle catalyst [LA]⁺[Co(CO)₄]⁻ node1 Epoxide Activation by Lewis Acid [LA]⁺ catalyst->node1 epoxide 1,2-Epoxyoctane epoxide->node1 co CO node3 CO Insertion co->node3 lactone This compound node2 Nucleophilic Attack by [Co(CO)₄]⁻ node1->node2 Regioselective Ring Opening node2->node3 node4 Ring Closing & Lactone Release node3->node4 node4->catalyst node4->lactone node4->node1 Catalyst Regeneration

Caption: Simplified catalytic cycle for β-lactone synthesis.

"4-Hexyloxetan-2-one" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Hexyloxetan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound, a β-lactone, presents several purification challenges primarily due to its strained four-membered ring. Key challenges include:

  • Thermal Instability: β-lactones are susceptible to polymerization or decomposition when heated, especially at atmospheric pressure and in the presence of catalysts.

  • Susceptibility to Nucleophiles: The strained ring is prone to opening by various nucleophiles, including water, alcohols, and strong bases, leading to impurities.

  • Formation of Byproducts: Synthesis of β-lactones can result in byproducts that are difficult to separate due to similar polarities.

  • Co-distillation with Solvents: The boiling point of this compound may be close to that of the reaction solvent, complicating purification by distillation.

Q2: What are the recommended initial purification strategies for crude this compound?

A2: A multi-step approach is often necessary. A general strategy involves:

  • Aqueous Workup: Carefully wash the crude product with a mild aqueous solution to remove water-soluble impurities and acids.

  • Solvent Removal: Concentrate the organic phase under reduced pressure at a low temperature.

  • Primary Purification: Choose between vacuum distillation or flash column chromatography based on the thermal stability and polarity of the compound and its impurities.

  • Final Polishing: Recrystallization can be employed for final purification if the compound is a solid at room temperature or forms stable crystals at low temperatures.

Q3: How can I minimize polymerization during purification?

A3: To minimize polymerization, which is often catalyzed by heat or impurities, consider the following:

  • Low-Temperature Distillation: Perform distillation under a high vacuum to reduce the boiling point.

  • Catalyst Quenching: If a catalyst was used in the synthesis, it may be beneficial to quench or remove it before heating.

  • Use of Inhibitors: In some cases, small amounts of radical inhibitors can be added, though their compatibility with the target molecule must be verified.

  • Avoid Prolonged Heating: Minimize the time the compound is exposed to elevated temperatures.

Troubleshooting Guides

Issue 1: Low Yield After Flash Column Chromatography
Symptom Possible Cause Solution
Product remains on the column Inappropriate Solvent System: The eluent may be too non-polar to effectively move the product down the column.Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal one that gives the target compound an Rf value of approximately 0.3-0.4.
Product degrades on silica gel Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like β-lactones.1. Use deactivated silica gel by adding a small percentage of water. 2. Treat the silica gel with a base (e.g., triethylamine) by adding a small amount to the eluent. 3. Consider using a different stationary phase like neutral alumina.
Streaking or broad bands on TLC/column Sample Overload: Too much crude material was loaded onto the column.Use a higher ratio of silica gel to crude product. Ratios of 70:1 to 100:1 may be necessary for difficult separations.
No product detected in fractions Product is Volatile: The product may have evaporated during solvent removal from the fractions.Use a rotary evaporator with a cooled trap and carefully monitor the vacuum and temperature.
Issue 2: Impure Product After Vacuum Distillation
Symptom Possible Cause Solution
Co-distillation of impurities Similar Boiling Points: Impurities may have boiling points close to that of this compound at the applied pressure.1. Use a fractional distillation column with a higher number of theoretical plates. 2. Adjust the vacuum pressure to potentially increase the boiling point difference between the product and impurities.
Product decomposition in the distillation pot Overheating: The distillation pot temperature is too high, causing thermal degradation.1. Ensure the vacuum is as low as possible to minimize the required temperature. 2. Use a well-stirred oil bath for even heating.
"Bumping" or uneven boiling Lack of Nucleation Sites: The liquid is superheating and then boiling violently.1. Add boiling chips or a magnetic stir bar to the distillation flask. 2. Ensure a slow and steady heating rate.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • Preparation of the Column:

    • Select a column of appropriate size. For 1 gram of crude material, a column with a diameter of 4-5 cm is a good starting point.

    • Prepare a slurry of silica gel (e.g., 70-100 g for 1 g of crude material) in the initial, least polar eluent (e.g., a hexane/ethyl acetate mixture).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent mixture determined from TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

    • Collect fractions and monitor their composition using TLC.

    • Combine the pure fractions containing this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature and under reduced pressure to prevent product loss or degradation.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus with a short path head to minimize product loss on the glass surfaces.

    • Use a round-bottom flask of an appropriate size (it should not be more than two-thirds full).

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Process:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply the vacuum to the system.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using an oil bath.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The pressure should be kept between approximately 5 and 100 Torr to lower the boiling point significantly.

  • Post-Distillation:

    • Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and potentially contaminating the product.

    • Analyze the purity of the collected fraction using an appropriate analytical technique (e.g., NMR, GC-MS).

Visualizations

"4-Hexyloxetan-2-one" stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hexyloxetan-2-one. The information provided is based on the known chemistry of related β-lactone compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous buffers?

A1: this compound, as a β-lactone, is susceptible to hydrolysis in aqueous solutions. The central four-membered lactone ring is strained and therefore reactive. The rate of hydrolysis is expected to be significantly influenced by the pH, temperature, and composition of the buffer. Like other β-lactones, it will likely degrade over time, leading to the opening of the lactone ring to form the corresponding 3-hydroxyoctanoic acid.

Q2: What are the primary degradation pathways for this compound in aqueous buffers?

A2: The primary degradation pathway is expected to be hydrolysis of the ester bond within the β-lactone ring. This reaction can be catalyzed by acid or base, or proceed under neutral conditions. The hydrolysis product would be 3-hydroxyoctanoic acid. It is important to note that other degradation pathways may exist, but hydrolysis is generally the most significant for β-lactones in aqueous media.

Q3: How does pH affect the stability of this compound?

A3: The stability of β-lactones is highly pH-dependent.

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis is expected to occur.

  • Neutral Conditions (pH ≈ 7): While slower than acid or base-catalyzed hydrolysis, degradation can still occur.

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis is typically the fastest degradation pathway for β-lactones. Therefore, this compound is expected to be least stable in alkaline buffers.

Q4: What is the influence of temperature on the stability of this compound solutions?

A4: As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. For long-term storage of solutions, it is advisable to use low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to minimize degradation. Orlistat, a related compound, is known to be susceptible to thermal degradation.

Q5: Is this compound soluble in aqueous buffers?

A5: The hexyl group in this compound suggests it is a relatively nonpolar molecule. Similar to Orlistat, which is practically insoluble in water, this compound is expected to have low aqueous solubility. To prepare aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, methanol, DMSO) before adding the aqueous buffer.

Q6: What analytical methods are suitable for monitoring the stability of this compound?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of this compound and its degradation products over time. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) can be used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution Hydrolysis: The compound is degrading due to the inherent instability of the β-lactone ring in the aqueous buffer.- Prepare fresh solutions immediately before use.- Store stock solutions in a suitable organic solvent at low temperatures.- Perform experiments at lower temperatures if possible.- Adjust the pH of the buffer to a more neutral or slightly acidic range if the experimental conditions allow.
Precipitation of the compound in the aqueous buffer Low Aqueous Solubility: this compound has limited solubility in water.- Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer.- Ensure the final concentration of the organic solvent in the buffer is low enough not to interfere with the experiment.- Use sonication or vortexing to aid dissolution.- Consider the use of solubilizing agents, but verify their compatibility with your experimental system.
Inconsistent analytical results Incomplete Dissolution: The compound is not fully dissolved, leading to variable concentrations in the aliquots being analyzed.- Visually inspect the solution for any particulate matter.- Filter the solution through a suitable syringe filter (e.g., 0.22 µm) before analysis to remove any undissolved compound.
Adsorption to Surfaces: The compound may be adsorbing to the walls of plastic or glass containers.- Use low-adsorption microplates or tubes.- Silanize glassware to reduce adsorption.- Include a small percentage of an organic solvent or a non-ionic surfactant in the buffer if compatible with the experiment.
Appearance of unexpected peaks in the chromatogram Degradation Products: The new peaks are likely due to the formation of hydrolysis products (e.g., 3-hydroxyoctanoic acid).- Analyze a freshly prepared standard solution to confirm the retention time of the parent compound.- Use LC-MS to identify the mass of the unknown peaks and confirm if they correspond to expected degradation products.

Data Presentation

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 37°C

Disclaimer: The following data is hypothetical and intended for illustrative purposes only, based on the known behavior of similar β-lactone compounds. Actual stability should be determined experimentally.

Buffer (pH)Time (hours)Remaining this compound (%)
0.1 M HCl (pH 1.2)0100
295
688
2470
Phosphate Buffered Saline (pH 7.4)0100
285
665
2425
0.1 M Sodium Bicarbonate (pH 8.5)0100
250
615
24<1

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffers

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a minimal volume of a suitable, anhydrous, water-miscible organic solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • In separate, appropriate containers, add the desired aqueous buffers (e.g., 0.1 M HCl, PBS pH 7.4, 0.1 M sodium bicarbonate).

    • Spike the buffers with the stock solution of this compound to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1% v/v).

    • Gently mix to ensure homogeneity.

  • Incubation:

    • Incubate the test solutions at a constant, controlled temperature (e.g., room temperature or 37°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Sample Analysis:

    • Immediately analyze the samples by a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound.

    • If immediate analysis is not possible, quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and store the samples at -20°C or lower until analysis.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each buffer condition.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time zero.

    • Determine the degradation rate constant and half-life (t½) for each condition.

Visualizations

"4-Hexyloxetan-2-one" solubility issues in experimental media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available scientific literature specifically detailing the solubility and experimental use of 4-Hexyloxetan-2-one. Therefore, this guide is based on general principles for handling lipophilic compounds and molecules containing an oxetane ring. The provided data and protocols are illustrative and should be adapted based on your experimental observations.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when this compound precipitates out of solution in experimental media.

Issue Potential Cause Troubleshooting Steps
Precipitation upon addition to aqueous media The compound is likely lipophilic and has low aqueous solubility.1. Optimize Solvent & Concentration: Ensure the stock solution is fully dissolved in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting into your aqueous experimental medium. 2. Stepwise Dilution: Add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation. 3. Lower Final Concentration: The final concentration of this compound in your experimental medium may be above its solubility limit. Perform a concentration-response curve to determine the maximum soluble concentration.
Precipitation after a short time in solution The compound may be unstable in the experimental medium, or the medium itself may be unstable.1. pH and Temperature: Check the pH and temperature of your experimental medium. Changes in these parameters can affect compound solubility. 2. Media Components: Some components in complex media (e.g., salts, proteins) can interact with the compound and cause it to precipitate. Consider using a simpler buffer system for initial solubility tests.
Cloudy or hazy appearance of the medium This could indicate the formation of very fine precipitates or an emulsion.1. Sonication: Briefly sonicate the solution in a water bath to help dissolve fine precipitates. 2. Use of Solubilizing Agents: For in vitro assays, consider the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80), but be mindful of their potential effects on your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on its chemical structure (a lactone with a hexyl ether group), this compound is predicted to be a lipophilic compound. Therefore, it is likely to have good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, or acetone. For cell-based experiments, DMSO is a common choice for preparing stock solutions. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5% to avoid cytotoxicity.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue with lipophilic compounds. Here are a few things to try:

  • Decrease the final concentration: Your target concentration might be too high for its solubility in the aqueous medium.

  • Warm the medium: Gently warming the cell culture medium to 37°C before and during the addition of the compound can help.

  • Increase the volume of the medium: Adding the DMSO stock to a larger volume of medium can help it to disperse and dissolve more readily.

  • Stepwise dilution: Instead of adding the stock directly, you can perform serial dilutions in the medium.

Q3: How should I prepare a stock solution of this compound?

A3: A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The key is to start with a high concentration in a suitable organic solvent.

Q4: Could the oxetane ring in this compound be affecting its solubility?

A4: The oxetane ring is a polar functional group that can act as a hydrogen bond acceptor. In some cases, the incorporation of an oxetane can improve aqueous solubility compared to a non-polar analogue (e.g., a gem-dimethyl group). However, the overall solubility of this compound will be dominated by the lipophilic hexyl chain.

Quantitative Data Summary

Since no specific experimental data for this compound is available, the following table provides a general overview of solvents commonly used for lipophilic compounds, ordered from less polar to more polar. This can serve as a starting point for your own solubility testing.

Solvent Polarity Index Notes
Hexane0.1Non-polar, good for initial dissolution of highly lipophilic compounds.
Toluene2.4Non-polar aromatic solvent.
Diethyl Ether2.8Moderately polar.
Dichloromethane3.1Halogenated solvent, use with caution.
Acetone5.1Polar aprotic solvent.
Ethanol5.2Polar protic solvent, often used for biological experiments.
Methanol6.6Polar protic solvent.
DMSO7.2Polar aprotic solvent, widely used for preparing stock solutions for biological assays.
Water10.2Highly polar, this compound is expected to have very low solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a known amount of this compound in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 172.24 g/mol , you would weigh out 1.72 mg.

  • Add Solvent: Add the calculated volume of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes and vortex again. Visually inspect the solution to ensure there are no visible particles.

Technical Support Center: 4-Hexyloxetan-2-one Covalent Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 4-Hexyloxetan-2-one in covalent labeling experiments. As a member of the β-lactone class of compounds, this compound is an electrophilic probe designed to covalently modify nucleophilic residues in proteins, enabling detailed studies of protein function, target identification, and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical probe featuring a reactive β-lactone warhead. This strained ring system is susceptible to nucleophilic attack by amino acid residues on proteins, leading to covalent bond formation and irreversible inhibition or labeling of the target protein. The hexyloxy group provides hydrophobicity, potentially influencing membrane permeability and interaction with hydrophobic binding pockets. The primary mechanism involves the ring-opening of the β-lactone by a protein nucleophile, such as a serine, cysteine, or lysine residue.

Q2: Which amino acid residues are most likely to be labeled by this compound?

β-Lactones are known to react with a range of nucleophilic amino acids. The reactivity profile is influenced by the local microenvironment of the residue, including its pKa and accessibility. While serine hydrolases are a common target for β-lactones, other residues can also be targeted. The general order of reactivity for nucleophilic amino acids is Cysteine > Histidine > Lysine. The specific reactivity of this compound may vary.

Q3: How should I store and handle this compound?

As a reactive electrophile, this compound should be stored under inert gas (argon or nitrogen) at -20°C or lower to prevent degradation from moisture and atmospheric oxygen. For experiments, prepare fresh stock solutions in anhydrous DMSO or an appropriate organic solvent. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: No or Low Labeling Efficiency

Possible Cause 1: Probe Instability or Degradation.

  • Recommendation: Ensure the probe has been stored correctly. Prepare fresh solutions for each experiment. Consider assessing the integrity of your stock solution via LC-MS.

Possible Cause 2: Suboptimal Reaction Conditions.

  • Recommendation: Optimize reaction parameters such as pH, temperature, and incubation time. Labeling reactions are often sensitive to pH, which affects the nucleophilicity of amino acid side chains. Perform a time-course and concentration-response experiment to determine the optimal conditions.

Possible Cause 3: Low Target Protein Concentration or Activity.

  • Recommendation: Verify the concentration and activity of your target protein. Ensure that the protein is correctly folded and that the active site is accessible.

Possible Cause 4: Incompatible Buffer Components.

  • Recommendation: Avoid buffers containing nucleophilic species such as Tris, glycine, or high concentrations of thiols (e.g., DTT, β-mercaptoethanol), as these can react with and quench the probe. Phosphate-buffered saline (PBS) or HEPES are generally recommended.

Issue 2: High Background or Off-Target Labeling

Possible Cause 1: Probe Concentration is Too High.

  • Recommendation: Titrate the concentration of this compound to find the lowest effective concentration that provides sufficient on-target labeling with minimal background. High concentrations can lead to non-specific labeling of highly abundant or reactive proteins.

Possible Cause 2: Incubation Time is Too Long.

  • Recommendation: Reduce the incubation time. While covalent labeling is time-dependent, prolonged incubation can increase the likelihood of off-target reactions.

Possible Cause 3: Intrinsic Reactivity of the Probe.

  • Recommendation: β-Lactones are inherently reactive. To distinguish specific labeling from non-specific background, include a competition experiment. Pre-incubate your sample with a known inhibitor of your target protein before adding this compound. A reduction in labeling of your target of interest would indicate specific binding.

Issue 3: Difficulty Identifying Labeled Peptides by Mass Spectrometry

Possible Cause 1: Inefficient Proteolytic Digestion.

  • Recommendation: Covalent modification can sometimes hinder enzymatic digestion. Consider using a combination of proteases (e.g., Trypsin and Glu-C) to improve sequence coverage. Ensure your digestion protocol is optimized for your protein of interest.

Possible Cause 2: Low Abundance of Labeled Peptides.

  • Recommendation: Implement an enrichment strategy. If your probe contains a reporter tag (e.g., biotin, alkyne), use affinity purification to enrich for labeled peptides before MS analysis.

Possible Cause 3: Incorrect Mass Shift in Database Search.

  • Recommendation: Ensure you are using the correct mass modification for this compound (Molecular Weight: 172.22 g/mol ) in your mass spectrometry data analysis software. The modification will be the mass of the probe itself.

Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Protein
  • Protein Preparation: Prepare the purified protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the protein to a final concentration of 1-5 µM.

    • Add this compound to the desired final concentration (e.g., 10-50 µM). A titration is recommended.

    • Incubate at room temperature or 37°C for 1-2 hours.

  • Quenching: Quench the reaction by adding a nucleophile (e.g., 10 mM DTT or by adding SDS-PAGE loading buffer).

  • Analysis: Analyze the labeling by intact protein mass spectrometry to observe the mass shift corresponding to the covalent adduct, or by SDS-PAGE followed by Coomassie staining or Western blot if an antibody is available.

Protocol 2: Proteome-Wide Labeling in Cell Lysate
  • Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., PBS with protease inhibitors, avoiding nucleophilic detergents).

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Labeling Reaction:

    • Dilute the lysate to a final concentration of 1-2 mg/mL in PBS.

    • Add this compound to the desired final concentration (e.g., 10-100 µM).

    • Incubate at 37°C for 1 hour.

  • Sample Preparation for Mass Spectrometry:

    • Perform a protein precipitation (e.g., with acetone or chloroform/methanol) to remove excess probe.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify labeled sites.

Quantitative Data Summary

Table 1: Optimization of Labeling Conditions for Target Protein X

This compound (µM)Incubation Time (min)Temperature (°C)% Labeling Efficiency
10302515%
10602535%
10603755%
50303770%
50603795%
100603798% (with increased off-targets)

Table 2: Amino Acid Residue Reactivity Profile in a Complex Proteome

Amino AcidNumber of Labeled Sites IdentifiedRelative Abundance of Labeled Peptides
Serine127+++
Cysteine85++++
Lysine42++
Threonine15+
Tyrosine5+

Visualizations

Technical Support Center: Scaling Up the Synthesis of 4-Hexyloxetan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when scaling up the synthesis of 4-Hexyloxetan-2-one?

A1: Scaling up the synthesis of this compound can present several challenges. These include maintaining consistent reaction temperatures in a larger volume, ensuring efficient mixing of reactants, managing potential exotherms, and adapting purification methods for larger quantities. Reproducibility of yields and purity can also be a concern when transitioning from bench-scale to pilot-scale production.

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A2: For reaction monitoring, techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are suitable for tracking the consumption of starting materials and the formation of the product. For assessing the purity of the final product, GC-MS and NMR spectroscopy are recommended to identify and quantify any impurities.

Q3: What are the general safety precautions for handling reagents and the product during the synthesis of this compound?

A3: While a specific safety data sheet (SDS) for this compound is not available, general laboratory safety practices should be strictly followed. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. Care should be taken when handling flammable solvents and reactive reagents. For specific reagents, consult their individual SDS.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yield

Possible Cause Troubleshooting Step
Inefficient Mixing On a larger scale, simple magnetic stirring may be insufficient. Consider using an overhead mechanical stirrer to ensure homogeneity of the reaction mixture.
Poor Temperature Control Large reaction volumes can develop temperature gradients. Use a reactor with a jacketed cooling/heating system and multiple temperature probes to ensure uniform temperature distribution.
Sub-optimal Reagent Stoichiometry Re-evaluate the stoichiometry of your reagents. A Design of Experiments (DoE) approach can help identify the optimal ratio of reactants and catalysts for improved yield.
Decomposition of Product or Reagents The extended reaction times or higher temperatures sometimes used in scale-up can lead to decomposition. Consider performing the reaction at a lower temperature for a longer duration or investigate the use of a more selective catalyst.

Problem 2: Impurity Formation

Possible Cause Troubleshooting Step
Side Reactions Higher concentrations of reactants during scale-up can promote side reactions. Consider adding one of the reactants slowly over time to maintain a low instantaneous concentration.
Presence of Water or Other Contaminants Ensure all glassware is thoroughly dried and use anhydrous solvents. Contaminants in the starting materials can be identified by analytical techniques like NMR or GC-MS.
Product Degradation During Work-up or Purification The product may be sensitive to pH or temperature. Analyze samples at each step of the work-up and purification process to identify where the impurity is being introduced. Consider alternative purification methods like column chromatography with a less acidic or basic stationary phase.

Experimental Protocols

General Protocol for the Synthesis of 4-Alkyloxetan-2-one (Template)

This protocol describes a generalized synthesis and should be adapted with specific quantities and conditions based on laboratory optimization studies.

  • Reaction Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a dropping funnel is assembled and dried under vacuum.

  • Reagent Addition: The reactor is charged with the starting alcohol and a suitable solvent. The mixture is cooled to the desired temperature (e.g., 0 °C). The second reactant, dissolved in the same solvent, is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC every hour.

  • Work-up: Upon completion, the reaction is quenched by the addition of a suitable aqueous solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The

"4-Hexyloxetan-2-one" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability for researchers, scientists, and drug development professionals working with 4-Hexyloxetan-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant batch-to-batch variation in the yield of our this compound synthesis. What are the likely causes and how can we troubleshoot this?

A1: Low or inconsistent yields in the synthesis of this compound can stem from several factors throughout the experimental process. The primary synthetic route often involves a [2+2] cycloaddition, which is sensitive to reagent quality, reaction conditions, and proper work-up procedures.

Troubleshooting Steps:

  • Reagent Quality:

    • Heptanal: Ensure the aldehyde is free from carboxylic acid impurities, which can arise from oxidation. Use freshly distilled heptanal for best results.

    • Trimethylsilylketene: This reagent is moisture-sensitive. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Potassium Fluoride Dihydrate: The hydration state is critical for the desilylation step. Ensure the correct form is used and that it has been stored properly.

  • Reaction Conditions:

    • Temperature: The cycloaddition step is typically performed at low temperatures. Ensure precise temperature control, as fluctuations can lead to side reactions.

    • Addition Rate: Slow, controlled addition of reagents is often crucial for minimizing side product formation.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC) to determine the optimal reaction time.

  • Work-up and Purification:

    • Quenching: The method of quenching the reaction can impact the stability of the β-lactone ring.

    • Purification: Incomplete removal of byproducts or residual solvents during purification (e.g., column chromatography) can affect the final yield and purity.

Troubleshooting Workflow for Low Yield

start Low Yield of This compound reagent_quality Check Reagent Purity (Heptanal, Trimethylsilylketene) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_conditions workup_purification Review Work-up and Purification Procedures start->workup_purification solution Optimized and Consistent Yield Achieved reagent_quality->solution Use fresh/purified reagents reaction_conditions->solution Optimize and control conditions workup_purification->solution Refine purification protocol

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

Q2: Our analytical data shows variability in the purity of this compound between batches. What are the common impurities and how can we control them?

A2: Purity variations often arise from incomplete reactions, side reactions, or degradation of the product. For β-lactones like this compound, common impurities can include unreacted starting materials, polymeric byproducts, and hydrolysis products.

**Common Impurities and Control

Validation & Comparative

Evaluating 4-Hexyloxetan-2-one: A Comparative Guide to Pancreatic Lipase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential inhibitory activity of the novel compound, 4-Hexyloxetan-2-one, against pancreatic lipase. Given the current lack of specific experimental data on this compound, this document outlines the necessary experimental protocols and establishes a baseline for comparison against known pancreatic lipase inhibitors. The data presented for established inhibitors will allow for a robust evaluation of this compound's potential as a therapeutic agent for obesity and related metabolic disorders.

Pancreatic Lipase: A Key Target for Obesity Treatment

Pancreatic lipase is a crucial enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides for absorption in the small intestine. Inhibition of this enzyme is a clinically validated strategy for weight management, as it reduces the absorption of dietary fats, thereby decreasing caloric intake. Orlistat, a potent inhibitor of gastric and pancreatic lipases, is an FDA-approved drug for the long-term treatment of obesity, demonstrating the therapeutic potential of this mechanism.

Comparative Inhibitory Activity

To ascertain the efficacy of this compound, its inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50), must be determined and compared against a panel of known inhibitors. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a range of compounds, providing a benchmark for evaluating novel candidates.

Compound/ExtractClassIC50 Value
Positive Control
OrlistatHydrogenated derivative of lipstatin~0.14 µM (for lipstatin)
Natural Products
Theaflavin-3,3'-O-digallatePolyphenol0.092 µM
Kaempferol-3-O-rutinosideFlavonoid2.9 µM
CarnosolDiterpene4.4 µg/mL
Platycodin DSaponin0.18 ± 0.03 mM (Ki)
Phthalic acid ester (from A. vogelii)Phthalate24.43 ± 0.096 µg/mL
LuteinCarotenoid55.98 ± 1.04% inhibition at 100 µg/mL
Synthetic Compounds
CetilistatBenzoxazinone derivative-
PPC82Amino acid derivative167.00 ± 6.25 µM
Dinitro salicylic acidPhenolic acid20.4 µmol L–1

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

The following protocol outlines a common method for determining the pancreatic lipase inhibitory activity of a test compound like this compound. This spectrophotometric assay utilizes porcine pancreatic lipase (PPL) and a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB) or p-nitrophenyl palmitate (pNPP).

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (pNPB) or p-Nitrophenyl palmitate (pNPP) as substrate

  • Tris-HCl buffer (e.g., 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl2, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Orlistat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (pNPB or pNPP) in a suitable solvent like acetonitrile or a mixture of isopropanol and acetonitrile.

  • Assay Reaction:

    • In a 96-well microplate, add the Tris-HCl buffer.

    • Add various concentrations of the test compound (this compound) and the positive control (Orlistat) to respective wells.

    • A blank containing only the buffer and solvent and a control containing the enzyme but no inhibitor should also be prepared.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the PPL solution to all wells except the blank.

    • Incubate the plate at 37°C.

    • Start the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (typically 405-415 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

"4-Hexyloxetan-2-one" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 4-alkyloxetan-2-ones, a class of β-lactones to which 4-hexyloxetan-2-one belongs, reveals a significant correlation between the alkyl chain length and their biological activity. While specific SAR studies on this compound are not extensively documented in publicly available literature, a clear trend can be extrapolated from studies on analogous compounds. The primary biological target identified for this class of molecules is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, a key enzyme in the mevalonate pathway. Additionally, β-lactones with long alkyl chains have demonstrated promising antimicrobial properties, particularly against pathogenic mycobacteria.

Inhibition of HMG-CoA Synthase

Research into the inhibitory action of 4-alkyloxetan-2-ones on yeast HMG-CoA synthase has provided valuable quantitative data for SAR analysis. The inhibitory potency, measured as the half-maximal inhibitory concentration (IC50), is directly influenced by the length of the alkyl chain at the C4 position of the oxetan-2-one ring. This suggests the presence of a significant hydrophobic pocket within the enzyme's active site that accommodates the alkyl substituent.

A study systematically evaluating a homologous series of 4-alkyloxetan-2-ones demonstrated that the IC50 values decreased (indicating increased potency) with increasing alkyl chain length, reaching an optimum with a ten-carbon chain (4-decyloxetan-2-one).[1] Beyond this length, the inhibitory activity rapidly declined.[1] This trend highlights a clear SAR where the hydrophobicity and length of the alkyl chain are critical determinants of inhibitory activity against HMG-CoA synthase.

Table 1: Inhibitory Activity (IC50) of 4-Alkyloxetan-2-ones against Yeast HMG-CoA Synthase [1]

CompoundAlkyl Chain LengthIC50 (µM)
4-Ethyloxetan-2-one2> 500
4-Butyloxetan-2-one4240
This compound 6 80
4-Octyloxetan-2-one825
4-Decyloxetan-2-one1010
4-Dodecyloxetan-2-one1250

Based on this data, this compound is an active inhibitor of HMG-CoA synthase, and its potency is expected to be greater than that of analogues with shorter alkyl chains.

Antimicrobial Activity

In addition to their effects on eukaryotic enzymes, long-chain β-lactones have been investigated for their antibacterial properties. A series of novel mono- and disubstituted β-lactones with long and medium alkyl chains have shown activity against pathogenic mycobacteria, including Mycobacterium abscessus, Mycobacterium marinum, and Mycobacterium tuberculosis.[2] For instance, 3-hexadecyloxetan-2-one demonstrated promising activity against M. abscessus.[2] While this study focused on substitution at the C3 position, it underscores the potential of long-chain alkyl-substituted oxetan-2-ones as a scaffold for developing new antimicrobial agents. The mechanism of action is hypothesized to involve the inhibition of essential serine hydrolases in these bacteria.[2]

Potential as Fatty Acid Synthase (FASN) Inhibitors

The strained β-lactone ring is a reactive electrophile, making it a potential covalent modifier of enzymes.[3][4] Fatty acid synthase (FASN), a key enzyme in de novo lipogenesis, has a catalytic cycle that involves serine residues, which could be targeted by electrophilic compounds like this compound. While direct inhibition of FASN by this compound has not been reported, the general reactivity of the β-lactone scaffold suggests this as a plausible mechanism of action that warrants investigation.

Below is a diagram illustrating the general pathway of fatty acid synthesis, which could be a potential target for 4-alkyloxetan-2-ones.

FASN_Pathway cluster_cytosol Cytosol Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate (C16:0) FASN->Palmitate Elongation_Modification Elongation & Further Modification Palmitate->Elongation_Modification

Caption: Simplified overview of the fatty acid synthesis pathway catalyzed by Fatty Acid Synthase (FASN).

Experimental Protocols

HMG-CoA Synthase Inhibition Assay[1]

The inhibitory activity of 4-alkyloxetan-2-ones against HMG-CoA synthase can be determined using an in vitro enzymatic assay.

  • Enzyme Preparation: Recombinant HMG-CoA synthase from Saccharomyces cerevisiae is purified.

  • Assay Mixture: The assay is performed in a buffer solution (e.g., potassium phosphate buffer, pH 7.5) containing the enzyme, acetyl-CoA, and the inhibitor at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of acetoacetyl-CoA.

  • Detection: The rate of the reaction is monitored by measuring the decrease in absorbance at 304 nm, which corresponds to the consumption of acetoacetyl-CoA.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fatty Acid Synthase (FASN) Inhibition Assay[5][6]

A common method to assess FASN inhibition is to monitor the oxidation of NADPH spectrophotometrically.

  • Cell Lysate Preparation: Human cancer cells (e.g., HepG2) are lysed to obtain a crude cell extract containing FASN.[5]

  • Reaction Mixture: The reaction mixture contains potassium phosphate buffer, dithiothreitol (DTT), EDTA, acetyl-CoA, malonyl-CoA, and the test inhibitor.

  • Background Measurement: The background NADPH oxidation is measured at 340 nm before the addition of the cell lysate.

  • FASN-dependent NADPH Oxidation: The reaction is initiated by adding the cell lysate, and the decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

  • Calculation of Inhibition: The percentage of FASN inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the inhibitor to the rate in a control reaction without the inhibitor.

The following diagram illustrates a typical workflow for evaluating potential FASN inhibitors.

FASN_Inhibitor_Workflow cluster_workflow FASN Inhibitor Evaluation Workflow cluster_cell_assays Cell-Based Assays Compound_Synthesis Synthesis of 4-Alkyloxetan-2-ones Enzymatic_Assay In vitro FASN Enzymatic Assay (NADPH oxidation) Compound_Synthesis->Enzymatic_Assay IC50_Determination IC50 Value Determination Enzymatic_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture (e.g., HepG2) IC50_Determination->Cell_Culture Cell_Viability_Assay Cell Viability Assay (MTT or CCK-8) Cell_Culture->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Viability_Assay->Apoptosis_Assay

Caption: General experimental workflow for the synthesis and evaluation of FASN inhibitors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.